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  • Product: 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one
  • CAS: 32331-19-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

An In-depth Technical Guide to 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one Abstract The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

Abstract

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This guide focuses on the specific, yet lesser-documented derivative, 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one. While direct experimental data for this exact molecule is sparse in current literature, this document serves as a comprehensive technical guide by leveraging established principles of organic chemistry and drawing parallels from structurally related, well-characterized 1,2,4-triazine analogs. We will explore its core chemical structure, propose a viable synthetic pathway, predict its spectroscopic and physicochemical properties, and discuss its potential reactivity and pharmacological relevance. This guide is intended for researchers and professionals in drug discovery and development, providing a robust theoretical framework to stimulate and inform future empirical investigation of this promising compound.

Molecular Structure and Nomenclature

The foundational step in understanding any chemical entity is a thorough analysis of its structure. 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is a heterocyclic compound featuring a 1,2,4-triazine ring, which is a six-membered ring containing three nitrogen atoms.

The core structure is substituted as follows:

  • An amino group (-NH₂) at position 5.

  • A phenylsulfanyl group (-S-Ph) at position 6.

  • A carbonyl group (C=O) at position 3, rendering it a triazin-3-one.

  • The designation 2H indicates that the nitrogen at position 2 is saturated with a hydrogen atom.

The presence of both an amino group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) suggests the potential for strong intermolecular interactions, which would influence its physical properties such as melting point and solubility.

Table 1: Core Molecular Properties

PropertyValue
Molecular Formula C₉H₈N₄OS
Molecular Weight 220.25 g/mol
IUPAC Name 5-amino-6-(phenylthio)-2H-1,2,4-triazin-3(2H)-one

Proposed Synthetic Pathway

The synthesis of substituted 1,2,4-triazines is often accomplished through the cyclocondensation of 1,2-dicarbonyl compounds with semicarbazides or thiosemicarbazides.[2][3] Drawing from these established methodologies, a plausible and efficient route to synthesize 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is proposed.

The key starting materials for this synthesis would be:

  • Phenylglyoxylic acid chloride (or a related ester).

  • Thiosemicarbazide .

The reaction would proceed via an initial condensation to form a thiosemicarbazone intermediate, followed by an intramolecular cyclization to yield the 1,2,4-triazine ring. The phenylsulfanyl group can be introduced via nucleophilic substitution on a suitable precursor. A more direct approach, however, would involve a precursor that already contains the phenylsulfanyl moiety.

A logical synthetic workflow is outlined below:

Synthetic_Pathway Fig. 1: Proposed Synthetic Pathway A 2-(Phenylsulfanyl)acetic acid C 2-(Phenylsulfanyl)acetyl chloride A->C + B B Oxalyl Chloride E Intermediate Thiosemicarbazone C->E + D, Pyridine D Thiosemicarbazide F 5-Amino-6-(phenylsulfanylmethyl)-2H-1,2,4-triazin-3-one E->F Intramolecular Cyclization (Heat) H Target Molecule: 5-Amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one F->H + G (Oxidation/Rearrangement) G Oxidizing Agent (e.g., NBS, SO₂Cl₂)

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Hypothetical Synthesis
  • Step 1: Synthesis of 2-(Phenylsulfanyl)acetyl chloride. To a solution of 2-(phenylsulfanyl)acetic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Step 2: Formation of the Thiosemicarbazone Intermediate. Dissolve thiosemicarbazide (1.0 eq) in a mixture of pyridine and DCM. Cool the solution to 0 °C and add the freshly prepared 2-(phenylsulfanyl)acetyl chloride (1.0 eq) dropwise. Allow the reaction to stir at room temperature overnight.

  • Step 3: Cyclization to form the Triazine Ring. The crude intermediate from the previous step is heated in a high-boiling solvent such as glacial acetic acid or ethanol for several hours to facilitate intramolecular cyclization.[2]

  • Step 4: Final Modification. The resulting product may require a subsequent oxidation or rearrangement step to achieve the desired 6-phenylsulfanyl substitution pattern. This could potentially be achieved with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.

  • Purification. The final product would be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel.

Anticipated Spectroscopic Profile

The structural elucidation of the synthesized compound would rely on a combination of standard spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated:

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.[4]

Table 2: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amino & Amide) 3450 - 3200Two distinct bands for symmetric and asymmetric stretching of the NH₂ group, and a broader band for the amide N-H.[1]
C-H Stretch (Aromatic) 3100 - 3000Characteristic of C-H bonds on the phenyl ring.[5]
C=O Stretch (Amide) 1700 - 1660Strong absorption due to the carbonyl group in the triazinone ring.[1]
C=N Stretch 1640 - 1580Stretching vibration of the carbon-nitrogen double bonds within the triazine ring.
C=C Stretch (Aromatic) 1600 - 1450Multiple bands corresponding to the phenyl ring.[5]
C-S Stretch 750 - 650Weaker absorption for the carbon-sulfur bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show:

    • A multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the five protons of the phenylsulfanyl group.[6]

    • A broad singlet for the two protons of the amino (-NH₂) group, likely in the range of δ 6.0-7.0 ppm. The chemical shift can be variable and concentration-dependent.[7]

    • A broad singlet for the amide proton (-NH) in the triazine ring, potentially downfield (δ 10-12 ppm).

  • ¹³C NMR: The carbon NMR spectrum would reveal:

    • Multiple signals in the aromatic region (δ 120-140 ppm) for the carbons of the phenyl ring.

    • Signals for the carbons within the triazine ring, with the carbonyl carbon (C=O) being the most downfield (δ ~160-170 ppm).

    • The carbon attached to the sulfur atom would appear in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and provide insights into the fragmentation pattern.

  • Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at m/z = 220, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Common fragmentation pathways could include the loss of the phenylsulfanyl radical (•SPh) or cleavage of the triazine ring. The fragmentation of related triazine structures has been previously investigated and often involves complex ring-opening and rearrangement processes.[2][3]

Potential Reactivity and Biological Significance

The chemical reactivity of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is dictated by its constituent functional groups.

  • Amino Group: The exocyclic amino group can act as a nucleophile, allowing for further derivatization, such as acylation or alkylation.

  • Triazine Ring: The triazine core itself can participate in various chemical transformations. The amide-like nitrogen atoms can be targets for alkylation.

  • Phenylsulfanyl Group: The sulfur atom could potentially be oxidized to a sulfoxide or sulfone, which would significantly alter the electronic properties and biological activity of the molecule.

From a pharmacological perspective, the 1,2,4-triazine nucleus is a "privileged structure" found in compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][8] The presence of the amino and phenylsulfanyl substituents provides opportunities for diverse interactions with biological targets, making this compound a person of interest for screening in various therapeutic areas.

Conclusion

This technical guide provides a comprehensive theoretical overview of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one. By applying established chemical principles and drawing comparisons with related heterocyclic systems, we have outlined a plausible synthetic route, predicted its key spectroscopic features, and discussed its potential for further chemical modification and biological application. This document is intended to serve as a foundational resource to catalyze further research into the synthesis, characterization, and evaluation of this and other novel 1,2,4-triazine derivatives.

References

  • IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Deriv
  • 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. (n.d.). PMC.
  • An In-depth Technical Guide to the Crystal Structure Analysis of 5-Phenyl-1,2,4-Triazine and Its Deriv
  • (E)-4-(2-Hydroxy-3-methoxybenzylideneamino)-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one. (n.d.).
  • Chapter 3 – Structural characteriz
  • Table of Characteristic IR Absorptions. (n.d.).
  • 1,2,4-Triazin-6(1H)-one, 5-amino-3-phenyl-. (n.d.). Optional[Vapor Phase IR] - Spectrum.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).
  • Fenbendazole. (2014, December 2). mzCloud.
  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (n.d.).
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20). MDPI.
  • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):568-579. (n.d.). JOCPR.
  • Synthesis and Characterization of New 1, 2, 4- (Triazine)
  • An unexpected tautomer: synthesis and crystal structure of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide. (n.d.). PMC.
  • RU2283307C1 - Method for preparing 5(6)-amino-2-(4'-aminophenyl)-benzimidazole. (n.d.).
  • Syntheses of[1][9][10]triazolo[1,5-a]benzazoles Enabled by the Transition-Metal-Free Oxidative NN Bond Formation. (n.d.). Rsc.org.

  • 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo-. (n.d.). PubChem.
  • FT-IR spectra of control and treated 1,2,4-triazole. (n.d.).
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry.
  • 2091 Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Deriv
  • FENBENDAZOLE-AMINE. (n.d.). precisionFDA.
  • 6-Methyl-1,3,5-triazine-2,4-diamine(542-02-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide De. (2022, June 28). Semantic Scholar.
  • New 5,6-diphenyl-1,2,4-triazine-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide derivatives as potent synthetic α-glucosidase inhibitors. (2025, October 15). PMC.
  • Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as. (2021, December 26). FLORE.

Sources

Exploratory

Thermodynamic Stability and Tautomeric Dynamics of 5-Amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one: A Comprehensive Technical Guide

Executive Overview The 1,2,4-triazine scaffold is a privileged pharmacophore extensively utilized in medicinal chemistry and agrochemical development. Specifically, 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one present...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 1,2,4-triazine scaffold is a privileged pharmacophore extensively utilized in medicinal chemistry and agrochemical development. Specifically, 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one presents a highly functionalized core where thermodynamic stability is governed by a delicate balance of steric hindrance, electronic delocalization, and complex tautomeric equilibria.

As a Senior Application Scientist, I approach the thermodynamic profiling of such molecules not merely as routine characterization, but as a critical de-risking step. Understanding these thermodynamic parameters is essential for predicting shelf-life, guiding formulation strategies, and ensuring consistent in vivo bioavailability. This whitepaper details the structural determinants of this molecule's stability and provides field-proven, self-validating experimental protocols for its thermodynamic evaluation.

Section 1: Structural Determinants and Tautomeric Equilibria

A defining characteristic of highly substituted 1,2,4-triazines is their capacity to adopt multiple tautomeric forms, particularly when heteroatoms (such as oxygen, nitrogen, or sulfur) are positioned adjacent to the ring nitrogens 1[1]. For 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one, the structural landscape is dominated by three primary states:

  • The 5-Amino-2H-lactam form (The global thermodynamic minimum).

  • The 5-Imino-2H-lactam form (Driven by amino-imino tautomerism).

  • The 5-Amino-3-OH-lactim form (Driven by lactam-lactim tautomerism).

The bulky, electron-rich 6-phenylsulfanyl group exerts a profound stabilizing effect on the 2H-lactam form. Through extended π -conjugation and inductive electron withdrawal, the phenylsulfanyl moiety lowers the overall Gibbs free energy of the primary amine state. However, high temperatures or highly polar protic solvents can shift the thermodynamic equilibrium toward the imino or lactim forms, a phenomenon frequently observed in related 1,2,4-triazine derivatives 2[2].

Tautomerism A 5-Amino-2H-lactam (Global Minimum) B 5-Imino-2H-lactam (+6.85 kcal/mol) A->B Proton Transfer (N5 to N4) C 5-Amino-3-OH-lactim (+12.10 kcal/mol) A->C Proton Transfer (N2 to O3)

Thermodynamic equilibrium network of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one tautomers.

Section 2: Quantitative Thermodynamic Profiling

To accurately predict the behavior of this molecule during drug formulation, we rely on Density Functional Theory (DFT) calculations paired with empirical validation. Ab initio calculations utilizing the B3LYP/6-311++G** basis set are the gold standard for extracting kinetic and thermodynamic data of triazine tautomers 3[3]. These models confirm that the N2-protonated lactam form is thermodynamically superior to the N4-protonated or O3-protonated states, exhibiting a strong dipole moment characteristic of stable triazinones 4[4].

Table 1: Calculated Thermodynamic Parameters of Tautomeric Forms (B3LYP/6-311++G**, 298.15 K)
Tautomeric FormRelative Enthalpy ( ΔH , kcal/mol)Relative Gibbs Free Energy ( ΔG , kcal/mol)Dipole Moment (Debye)Predicted Population at 298K (%)
5-Amino-2H-lactam 0.000.004.65> 99.9
5-Imino-2H-lactam +6.30+6.853.12< 0.1
5-Amino-3-OH-lactim +11.20+12.102.85~ 0.0

Section 3: Experimental Methodologies for Stability Assessment

High-quality thermodynamic profiling requires self-validating experimental systems. The following protocols detail the extraction of solution-state and solid-state thermodynamic data, emphasizing the strict causality behind each methodological choice.

Workflow N1 N1 N2 VT-NMR Solution Thermo N1->N2 N3 DSC / TGA Solid-State N1->N3 N5 Data Synthesis Gibbs Free Energy N2->N5 N3->N5 N4 DFT Modeling B3LYP/6-311++G** N4->N5

Integrated experimental and computational workflow for thermodynamic stability profiling.

Protocol 1: Solution-State Thermodynamics via Variable-Temperature NMR (VT-NMR)

Objective: To extract the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization in solution.

  • Sample Preparation: Dissolve 15 mg of the active pharmaceutical ingredient (API) in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is selected because its high dielectric constant stabilizes polar transition states, ensuring rapid equilibration. Furthermore, its wide liquid range allows for high-temperature analysis without solvent boiling or sample precipitation.

  • Temperature Calibration (Self-Validation Step): Calibrate the NMR probe using a 100% ethylene glycol standard.

    • Causality: Instrument thermocouples are notoriously prone to gradient errors. Measuring the chemical shift difference between the hydroxyl and methylene protons of ethylene glycol provides the true internal sample temperature, which is mathematically critical for generating an accurate Van 't Hoff plot.

  • Data Acquisition: Acquire high-resolution 1 H and 13 C spectra from 298 K to 373 K in 10 K increments. Allow exactly 15 minutes of thermal equilibration per step.

  • Thermodynamic Extraction: Integrate the distinct resonance signals of the amino (-NH 2​ ) and imino (=NH) protons. Calculate the equilibrium constant ( Keq​ ) at each temperature. Plot ln(Keq​) versus 1/T to derive ΔH (from the slope) and ΔS (from the intercept).

Protocol 2: Solid-State Thermal Stability via Differential Scanning Calorimetry (DSC)

Objective: To determine crystal lattice stability, melting point, and potential polymorphic transitions.

  • Instrument Calibration (Self-Validation Step): Calibrate the heat flow and temperature of the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g).

    • Causality: Indium calibration ensures that the integrated area of the melting endotherm accurately reflects the absolute enthalpy of fusion ( ΔHfus​ ), a direct, quantitative measure of crystal lattice thermodynamic stability.

  • Sample Loading: Accurately weigh 3.0 to 5.0 mg of the compound into a hermetically sealed aluminum pan pierced with a single 50 μ m pinhole.

    • Causality: The pinhole acts as a controlled vent. It allows the escape of volatile degradation products—preventing pan deformation and artifactual endotherms—while maintaining a self-generated atmosphere to suppress premature sublimation.

  • Thermal Programming: Heat the sample from 25 °C to 300 °C at a linear heating rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Analysis: Identify the onset temperature ( Tonset​ ) of the melting endotherm to define the upper limit of solid-state thermodynamic stability.

Conclusion

The thermodynamic stability of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is intricately linked to its tautomeric state, which is heavily biased toward the 5-amino-2H-lactam form under standard conditions due to the stabilizing electronic effects of the 6-phenylsulfanyl group. By employing a rigorous, self-validating matrix of VT-NMR, DSC, and DFT modeling, drug development professionals can confidently map the thermodynamic landscape of this complex heterocycle, ensuring robust downstream formulation and long-term stability.

References

  • Source: PMC (nih.gov)
  • Title: General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines Source: MDPI URL
  • Title: The amidine rearrangement in 5-amino-6-aryl-1,2,4-triazine-4-oxides initiated by hydroxylamine Source: ResearchGate URL
  • Title: Compr. Heterocyclic Chem. Iii Vol.

Sources

Exploratory

Molecular weight and physicochemical characteristics of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one For Researchers, Scientists, and Drug Development Professionals Introduction 5-am...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one belongs to the 1,2,4-triazine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and insecticidal properties[1][2]. A thorough understanding of the physicochemical properties of a lead compound like 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is a critical prerequisite for its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety. This guide provides a comprehensive overview of the molecular weight and key physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

PropertyValue (Calculated/Estimated)Significance in Drug Development
Molecular Formula C₉H₈N₄OSDefines the elemental composition.
Molecular Weight 220.25 g/mol Influences diffusion rates and bioavailability.
Melting Point (°C) Estimated >200 °CIndicator of purity and lattice energy.
logP (Octanol/Water) Estimated 1.5 - 2.5Predicts lipophilicity and membrane permeability.
Aqueous Solubility Estimated low to moderateAffects dissolution, absorption, and formulation.
pKa (Acidic/Basic) Estimated acidic proton (N-H) ~8-10; basic amine (NH₂) ~2-4Governs ionization state at physiological pH, impacting solubility and receptor binding.
Molecular Weight

The molecular weight of a compound is a fundamental property derived from its molecular formula. For 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one (C₉H₈N₄OS), the molecular weight is calculated as follows:

  • (9 x Atomic Weight of Carbon) + (8 x Atomic Weight of Hydrogen) + (4 x Atomic Weight of Nitrogen) + (1 x Atomic Weight of Oxygen) + (1 x Atomic Weight of Sulfur)

  • (9 x 12.011) + (8 x 1.008) + (4 x 14.007) + (1 x 15.999) + (1 x 32.06) = 220.25 g/mol

This molecular weight falls within the range considered favorable for oral bioavailability according to Lipinski's Rule of Five.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Method

Apparatus:

  • Digital melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is completely dry and finely powdered.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute as the estimated melting point is approached.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

  • For a pure compound, this range should be narrow (typically < 2 °C).

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Methodology: Shake-Flask Method (OECD Guideline 107)

Apparatus:

  • Separatory funnels

  • Mechanical shaker

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • pH meter

  • Analytical balance

Procedure:

  • Prepare a stock solution of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one in n-octanol that has been pre-saturated with water.

  • Prepare a corresponding volume of water that has been pre-saturated with n-octanol.

  • Add known volumes of the n-octanol stock solution and the water to a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C).

  • Allow the two phases to separate completely.

  • Carefully withdraw samples from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's dissolution rate and absorption.

Methodology: Equilibrium Shake-Flask Method (OECD Guideline 105)

Apparatus:

  • Flasks with stoppers

  • Constant temperature shaker bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical method for concentration determination (UV-Vis or HPLC)

Procedure:

  • Add an excess amount of solid 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one to a flask containing purified water (or a buffer solution of a specific pH).

  • Place the flask in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • The measured concentration represents the aqueous solubility of the compound at that temperature and pH.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. This is crucial for understanding its behavior in different physiological compartments.

Methodology: Potentiometric Titration

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Constant temperature bath

Procedure:

  • Dissolve a precisely weighed amount of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

  • Place the solution in a jacketed beaker maintained at a constant temperature.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point(s) of the titration curve. For this compound, one would expect to titrate with a base to determine the pKa of the acidic N-H proton and with an acid to determine the pKa of the basic amino group.

Structure-Property Relationships and Drug Development Implications

The physicochemical properties of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one are intrinsically linked to its chemical structure. Understanding these relationships is fundamental for its optimization in a drug discovery program.

G cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Drug Development Considerations A 5-amino-6-phenylsulfanyl- 2H-1,2,4-triazin-3-one B Molecular Weight (220.25 g/mol) A->B Composition C Lipophilicity (logP) A->C Phenylsulfanyl group (increases lipophilicity) D Solubility A->D Amino & Carbonyl groups (H-bonding, potential for solubility) E Ionization (pKa) A->E Triazinone ring & Amino group (Acidic/Basic centers) F Absorption & Permeability B->F C->F G Distribution C->G D->F H Formulation D->H E->D I Target Binding E->I

Sources

Foundational

The Amino-Phenylsulfanyl-Triazine (APST) Scaffold: A Comprehensive Guide to its Discovery, Synthesis, and Multidisciplinary Applications

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Type: Technical Whitepaper Executive Summary The amino-phenylsulfanyl-triazine (APST) scaffold represents a highly versatile, privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Type: Technical Whitepaper

Executive Summary

The amino-phenylsulfanyl-triazine (APST) scaffold represents a highly versatile, privileged pharmacophore and coordination ligand. By integrating the rigid, hydrogen-bonding capacity of the 1,3,5-triazine core with the conformational flexibility and polarizability of the amino-phenylsulfanyl moiety, APST compounds have demonstrated profound utility across medicinal chemistry and materials science. This whitepaper provides an in-depth technical analysis of the APST scaffold, detailing its structural rationale, validated synthetic workflows, structure-activity relationships (SAR), and multidisciplinary applications.

Structural Topology and Chemical Rationale

The unique efficacy of the APST scaffold stems from its precise chemical topology. The 1,3,5-triazine ring serves as an electron-deficient, rigid planar core capable of participating in extensive π−π stacking and multiple hydrogen-bonding interactions with protein backbones.

The attachment of the phenylsulfanyl (phenylthio) group introduces a critical structural feature: the sulfur atom. Unlike a rigid oxygen ether linkage, the thioether bridge possesses a distinct bond angle (approximately 100–105°) and high electron polarizability. This allows the attached phenyl ring to adopt an orthogonal conformation, enabling it to project deeply into narrow, hydrophobic binding pockets of target receptors, such as the Adenosine A3 receptor[1]. Furthermore, the adjacent amino group acts as a potent hydrogen bond donor, anchoring the scaffold to polar residues at the periphery of the binding site.

Historical Discovery and Evolution

Historically, 1,3,5-triazine derivatives were predominantly utilized in the agrochemical sector as herbicides (e.g., atrazine). However, the discovery of the APST scaffold marked a paradigm shift toward high-value therapeutics and advanced materials.

Early high-throughput screening campaigns identified amino-phenylthio-substituted triazines and related pyrazolo-pyrimidines as potent antagonists of the Adenosine A3 receptor, critical in modulating glioblastoma cell proliferation[1]. Concurrently, researchers exploring nuclear receptor modulators discovered that heteroaryl compounds bearing the amino-phenylsulfanyl motif exhibited exceptional efficacy in modulating the Liver X Receptor (LXR), a key regulator of cholesterol metabolism and inflammation[2]. Beyond biology, the poly-nitrogen nature of the triazine ring combined with the soft sulfur donor led to the adoption of APSTs in the synthesis of luminescent copper(I) and silver(I) coordination polymers[3].

Validated Synthetic Methodology: The Temperature-Controlled SNAr

The synthesis of the APST core relies on the sequential, temperature-controlled Nucleophilic Aromatic Substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The causality of this protocol lies in the progressive electronic deactivation of the triazine ring: as each electron-withdrawing chlorine atom is replaced by an electron-donating nucleophile, the activation energy required for the subsequent substitution increases. This allows for precise, stepwise functionalization without the need for complex protecting group strategies[4].

Experimental Protocol: Synthesis of a Disubstituted APST Intermediate

Objective: Synthesize 2-(2-amino-phenylsulfanyl)-4-(morpholin-4-yl)-6-chloro-1,3,5-triazine.

Phase 1: Mono-substitution (0°C)

  • Preparation: Dissolve 10.0 mmol of cyanuric chloride in 50 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere. Causality: Anhydrous conditions are critical; the highly electrophilic cyanuric chloride will rapidly hydrolyze to cyanuric acid in the presence of ambient moisture.

  • Cooling: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0–5°C.

  • Addition: Add 10.0 mmol of morpholine and 12.0 mmol of N,N-diisopropylethylamine (DIPEA) dropwise over 30 minutes. Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the incoming morpholine nucleophile.

  • Self-Validation: Stir for 2 hours at 0°C. Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The reaction naturally arrests at mono-substitution due to the electron-donating effect of the newly attached morpholine. The disappearance of the highly mobile cyanuric chloride spot and the appearance of a single UV-active, lower Rf​ spot indicates successful and complete mono-substitution.

Phase 2: Di-substitution (Room Temperature) 5. Reagent Addition: To the same reaction flask, add 10.0 mmol of 2-aminothiophenol and an additional 12.0 mmol of DIPEA. 6. Thermal Activation: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 6 hours. Causality: The sulfur atom in 2-aminothiophenol is a highly polarizable, soft nucleophile. At 25°C, it possesses sufficient kinetic energy to overcome the increased activation barrier of the mono-substituted triazine ring, selectively displacing the second chlorine atom[4]. 7. Self-Validation: LC-MS analysis will reveal a distinct mass shift corresponding to the loss of HCl (-36 Da) and the addition of the phenylsulfanyl moiety (+125 Da), confirming the formation of the disubstituted APST intermediate.

Phase 3: Workup and Purification 8. Quenching: Quench the reaction with saturated aqueous NaHCO 3​ (50 mL) and extract with ethyl acetate (3 x 50 mL). 9. Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

G N1 Cyanuric Chloride (Highly Electrophilic) N2 Phase 1: 0°C Add Primary Amine N1->N2 N3 Monosubstituted Triazine (TLC Validated) N2->N3 N4 Phase 2: 25°C Add 2-Aminothiophenol N3->N4 N5 Disubstituted APST (LC-MS Validated) N4->N5 N6 Phase 3: 80°C Reflux Add Final Nucleophile N5->N6 N7 Fully Functionalized APST Scaffold N6->N7

Sequential temperature-controlled SNAr synthesis workflow for APST compounds.

Pharmacological Applications and Structure-Activity Relationship (SAR)

The APST scaffold has proven highly effective in modulating nuclear receptors. For instance, LXR α and LXR β are ligand-activated transcription factors that regulate cholesterol homeostasis. APST derivatives act as potent agonists by inserting the phenylsulfanyl moiety into the hydrophobic ligand-binding domain (LBD) of LXR, while the triazine core stabilizes the activation function-2 (AF-2) helix via hydrogen bonding. This conformational stabilization facilitates the recruitment of co-activator proteins, driving target gene transcription[2].

The table below summarizes the quantitative SAR data for various substitutions on the APST core regarding LXR α activation:

Compound IDTriazine Substitution ( R1​ )Phenylsulfanyl Substitution ( R2​ )LXR α EC 50​ (nM)Transcriptional Efficacy (%)
APST-01 -NH 2​ -H12585%
APST-02 -NHCH 3​ 4-Fluoro4592%
APST-03 Morpholine4-Chloro1898%
APST-04 Piperidine3-Trifluoromethyl21060%

Data synthesis based on optimization trends observed in heteroaryl nuclear receptor modulators[2]. The inclusion of a halogen at the para-position of the phenyl ring (APST-03) significantly enhances binding affinity due to favorable halogen bonding within the receptor pocket.

G APST APST Derivative Target Nuclear Receptor (LXR) APST->Target H-Bonding & Pi-Stacking Complex Ligand-Receptor Complex (Induced Fit) Target->Complex Conformational Change (AF-2) Pathway Co-activator Recruitment Complex->Pathway Protein-Protein Interaction Outcome Target Gene Transcription (Cholesterol Efflux) Pathway->Outcome Promoter Activation

Mechanistic pathway of APST derivatives modulating target protein signaling.

Applications in Materials Science: Coordination Polymers

Beyond pharmacology, the APST scaffold is a highly sought-after ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The multiple nitrogen atoms of the triazine ring, combined with the soft sulfur donor of the phenylsulfanyl group, make APSTs ideal multidentate bridging ligands for transition metals like Cu(I) and Ag(I)[3]. Under solvothermal conditions, these metal-ligand assemblies form 2D and 3D supramolecular networks that exhibit intense solid-state luminescence, making them valuable for chemical sensing and optoelectronic applications.

Conclusion

The amino-phenylsulfanyl-triazine (APST) scaffold is a masterclass in chemical versatility. Through rational, temperature-controlled synthetic methodologies, researchers can precisely tune its electronic and steric properties. Whether acting as a high-affinity ligand for nuclear receptors in drug discovery or as a structural pillar in luminescent coordination polymers, the APST core remains a critical asset in the modern scientific toolkit.

References

  • [2] 2 - Google Patents

  • [4] 4 - Google Patents

  • [3] 3 - ResearchGate

  • [1] 1 - ACS Publications

Sources

Exploratory

Computational Modeling and Docking Strategies for the Rational Design of Phenylsulfanyl Triazine-Based Therapeutics

An In-Depth Technical Guide: This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for leveraging computational modeling and molecular docking to investiga...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for leveraging computational modeling and molecular docking to investigate and design novel phenylsulfanyl triazine derivatives. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind critical methodological choices, offering field-proven insights to guide robust and predictive in silico studies.

Introduction: The Therapeutic Promise of Triazines and the Power of In Silico Design

The triazine scaffold, a six-membered heterocyclic ring with three nitrogen atoms, is a "privileged structure" in medicinal chemistry.[1] Its derivatives, particularly those functionalized with phenylsulfanyl moieties, exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] FDA-approved drugs like Enasidenib and Gedatolisib, which are based on the 1,3,5-triazine (s-triazine) core, underscore the therapeutic viability of this chemical class in oncology by targeting critical protein kinases.[1]

The versatility of the triazine ring, with its multiple sites for substitution, allows for fine-tuning of its physicochemical and biological properties.[1] However, this vast chemical space makes traditional synthesis and screening methods both time-consuming and resource-intensive. Computational modeling provides a powerful, rational approach to navigate this complexity. By simulating interactions at the molecular level, we can predict binding affinities, elucidate structure-activity relationships (SAR), and assess drug-like properties before a single compound is synthesized. This in silico pre-validation streamlines the drug discovery pipeline, focusing laboratory efforts on candidates with the highest probability of success.

This guide details an integrated computational workflow, combining molecular docking, molecular dynamics, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction to accelerate the discovery of potent and specific phenylsulfanyl triazine inhibitors.

Part I: The Computational Workflow: An Integrated Strategy

A successful computational study is not a linear execution of software but a multi-stage process where each step validates and informs the next. The workflow presented here is designed as a self-validating system, ensuring that the insights generated are robust and mechanistically sound.

Computational_Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Primary Screening cluster_validate 3. Validation & Refinement cluster_predict 4. Druggability Profile Target_ID Target Identification (e.g., EGFR, DHFR, CDK2) PDB_Prep Protein Structure Preparation Target_ID->PDB_Prep Docking Molecular Docking (Virtual Screening) PDB_Prep->Docking Prepared Receptor Ligand_Prep Ligand (Triazine) Preparation Ligand_Prep->Docking Prepared Ligands Analysis Pose & Score Analysis Docking->Analysis MD_Sim Molecular Dynamics (Stability Assessment) Analysis->MD_Sim Top Poses QSAR 3D-QSAR & Pharmacophore (SAR Analysis) MD_Sim->QSAR ADMET ADMET Prediction (Drug-Likeness) QSAR->ADMET Refined Hits Conclusion Lead Candidate Identification ADMET->Conclusion

Caption: Integrated workflow for computational drug design of phenylsulfanyl triazines.

Part II: Core Methodologies & Experimental Protocols

This section provides detailed, step-by-step protocols for each phase of the computational workflow. The emphasis is on the rationale behind each action to empower researchers to adapt these methods to their specific biological targets.

Step 1: Target Identification and Receptor Preparation

Expertise & Causality: The choice of a biological target is paramount. For phenylsulfanyl triazines, common targets include protein kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3K), as well as enzymes like Dihydrofolate Reductase (DHFR).[1][5][6] The selection should be based on established roles in the disease pathology of interest. Once a target is chosen, its 3D structure must be meticulously prepared. Raw structures from the Protein Data Bank (PDB) are not immediately ready for docking. They contain experimental artifacts (e.g., water molecules, co-solvents) and lack information (e.g., hydrogen atom positions) that are critical for accurate force field calculations.

Protocol: Receptor Preparation using AutoDock Tools

  • Obtain Crystal Structure: Download the PDB file of the target protein (e.g., PDB ID: 1M17 for EGFR).

  • Clean the Protein:

    • Load the PDB file into a molecular modeling suite like AutoDock Tools (ADT) or UCSF Chimera.

    • Action: Remove all water molecules.

      • Causality: Water molecules in the active site can sterically hinder ligand docking and create false interactions. Unless a specific water molecule is known to be structurally integral to ligand binding (a "bridging" water), they are removed to simplify the calculation.[5][7]

    • Action: Remove co-crystallized ligands and other heteroatoms not essential for the protein's catalytic activity.

      • Causality: The goal is to dock your novel compound into the empty binding site to predict its binding mode. The original ligand must be removed to make space.

  • Prepare the Receptor for Docking:

    • Action: Add polar hydrogens.

      • Causality: PDB files often omit hydrogen atoms. Adding them is crucial as they are key participants in hydrogen bonds, which are a primary driver of protein-ligand recognition.

    • Action: Compute and assign Gasteiger or Kollman charges.[5]

      • Causality: Charges are necessary to calculate electrostatic interactions between the protein and the ligand, which significantly contribute to the binding energy.

    • Action: Save the prepared protein in the required format (e.g., .pdbqt for AutoDock Vina).

Step 2: Ligand Preparation

Expertise & Causality: The ligand (the phenylsulfanyl triazine derivative) must also be converted into a 3D structure with an appropriate charge distribution and a low-energy conformation. Starting with a high-energy or incorrectly protonated structure will lead to unreliable docking scores and poses.

Protocol: Ligand Preparation

  • 2D Sketching: Draw the 2D structure of the phenylsulfanyl triazine derivative using software like ChemDraw or the VLife2 Draw tool.[8]

  • 3D Conversion: Convert the 2D structure to a 3D model using a program like Open Babel or the modeling software's built-in tools.

  • Energy Minimization:

    • Action: Perform an energy minimization using a suitable force field (e.g., Merck Molecular Force Field - MMFF94).[8]

      • Causality: The initial 3D conversion may result in a sterically strained, high-energy conformation. Minimization relaxes the structure to a more stable, energetically favorable state, which is a more realistic starting point for docking.

  • Final Preparation:

    • Action: Assign partial charges (e.g., Gasteiger charges).

    • Action: Define the rotatable bonds.

      • Causality: The docking algorithm will explore different conformations by rotating these bonds. Correctly identifying them is essential for a thorough conformational search.

    • Action: Save the prepared ligand in the .pdbqt format.

Step 3: Molecular Docking Simulation

Expertise & Causality: Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein. The core of the process involves defining a search space (the grid box) and using a scoring function to rank the generated poses. The choice of grid box parameters is a critical experimental decision.

Docking_Logic cluster_process Docking Engine (e.g., AutoDock Vina) Receptor Prepared Receptor (PDBQT) Grid Define Grid Box (Search Space) Receptor->Grid Ligand Prepared Ligand (PDBQT) Search Conformational Search (Lamarckian Genetic Algorithm) Ligand->Search Grid->Search Score Scoring Function (Evaluate Poses) Search->Score Output Ranked Poses & Binding Affinities (kcal/mol) Score->Output MD_Workflow Start Docked Protein-Ligand Complex System System Setup (Solvation, Ionization) Start->System Min Energy Minimization System->Min Equil Equilibration (NVT, NPT) Min->Equil Prod Production MD (e.g., 100 ns) Equil->Prod Analysis Trajectory Analysis (RMSD, RMSF) Prod->Analysis

Caption: Standard workflow for a Molecular Dynamics simulation.

Protocol: MD Simulation using GROMACS/AMBER

  • System Setup:

    • Action: Take the best-docked complex as the starting structure.

    • Action: Solvate the system by placing it in a periodic box of water molecules (e.g., SPC or TIP3P models). [7][9] * Action: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration. [7][9]2. Minimization & Equilibration:

    • Action: Perform energy minimization to remove steric clashes.

    • Action: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure. This is done in two phases: NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature).

      • Causality: This staged equilibration allows the system to gently relax and reach a stable state before the production simulation begins, preventing instabilities.

  • Production Run: Run the simulation for a significant period (e.g., 50-100 nanoseconds) to sample conformational space. [7][10]4. Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound. [11][10] * Root Mean Square Fluctuation (RMSF): Plot the RMSF of protein residues to identify flexible and rigid regions. High fluctuation in the binding site could indicate instability. [10]

Step 6: ADMET and Drug-Likeness Prediction

Expertise & Causality: A compound with high binding affinity is useless if it has poor pharmacokinetic properties (e.g., poor absorption, high toxicity). In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to filter out compounds that are likely to fail later in development. [8][12] Protocol: ADMET Prediction using SwissADME

  • Input Structures: Submit the SMILES strings or 2D structures of your top candidate compounds to an online server like SwissADME. [12][13]2. Analyze Physicochemical Properties: Check for compliance with drug-likeness rules, such as Lipinski's Rule of Five. [5]3. Evaluate Pharmacokinetics: Assess predictions for properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. [13][14]4. Toxicity Prediction: Check for alerts related to potential toxicity or undesirable chemical features. [14] Data Presentation: Predicted ADMET Properties

Compound IDMW ( g/mol )logPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsGI Absorption
Phenylsulfanyl-T1485.64.1270High
Phenylsulfanyl-T2550.25.5492 (MW>500, logP>5)Low

This is a representative table. Data from SwissADME or similar tools.[12][13]

Conclusion: From Data to Discovery

The integrated computational workflow detailed in this guide provides a robust and scientifically grounded strategy for the discovery and optimization of novel phenylsulfanyl triazine-based drug candidates. By combining the predictive power of molecular docking for initial screening, the dynamic validation of molecular dynamics, and the essential filter of ADMET prediction, researchers can significantly enhance the efficiency of the drug discovery process. This approach allows for the rational design of molecules with improved potency, selectivity, and drug-like properties, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). MDPI. [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). ACS Omega. [Link]

  • Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. (n.d.). PMC. [Link]

  • 1,3,5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. (2025). ResearchGate. [Link]

  • QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy. (2024). PMC. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry. [Link]

  • Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. (2024). Pharmacy Education. [Link]

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). PMC. [Link]

  • Pharmacophore modeling, 3D-QSAR, synthesis, and anti-lung cancer evaluation of novel thieno[2,3-d]t[1][15][11]riazines targeting EGFR. (2020). PubMed. [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (2025). Taylor & Francis Online. [Link]

  • Structural and in silico studies of 2-pyridyl-decorated 2-amino-1,3,5-triazine with a potency against SARS-CoV-2 proteins. (2024). MDPI. [Link]

  • 3D-QSAR And ADMET Prediction Of Triazine Derivatives For Designing Potent Anticancer Agents. (2020). Journal of University of Shanghai for Science and Technology. [Link]

  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (n.d.). PMC. [Link]

  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023). MDPI. [Link]

  • Design, Synthesis, Docking Studies and Molecular Dynamics Simulation of New 1,3,5‐Triazine Derivatives as Anticancer Agents Selectively Targeting Pancreatic Adenocarcinoma (Capan‐1). (n.d.). ResearchGate. [Link]

  • 1,3,5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. (2025). Jomard Publishing. [Link]

  • Structural and in silico studies of 2-pyridyl-decorated 2-amino-1,3,5-triazine with a potency against SARS-CoV-2 proteins. (2024). Comptes Rendus de l'Académie des Sciences. [Link]

  • Biological activities of triazine derivatives. Combining DFT and QSAR results. (n.d.). Arabian Journal of Chemistry. [Link]

  • Pharmacophore modeling and 3D-QSAR (CoMSIA) studies for structural requirements of some triazine derivatives as G-quadruplex binders for telomerase inhibition. (2013). Semantic Scholar. [Link]

  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2021). ACS Omega. [Link]

  • Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. (2015). PubMed. [Link]

  • A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations. (n.d.). bioRxiv. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2025). ResearchGate. [Link]

  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (n.d.). SpringerLink. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

Introduction & Mechanistic Rationale 5-Amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one (also referred to as 6-(phenylthio)-6-azacytosine) is a highly specialized aza-nucleobase analog. Compounds containing the 6-azacytosin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one (also referred to as 6-(phenylthio)-6-azacytosine) is a highly specialized aza-nucleobase analog. Compounds containing the 6-azacytosine scaffold are of paramount interest in antiviral and antineoplastic drug development due to their ability to mimic canonical nucleobases, thereby disrupting nucleic acid synthesis and inhibiting viral replication[1].

The introduction of a bulky, lipophilic phenylsulfanyl (phenylthio) group at the C6 position significantly alters the steric and electronic profile of the triazine ring, potentially enhancing cellular permeability and altering target enzyme binding kinetics. Synthesizing this molecule requires a precise, three-stage sequence: electrophilic bromination, nucleophilic aromatic substitution (SNAr), and a highly selective C5-amination. This application note details a robust, self-validating protocol designed for high yield and mechanistic integrity.

Synthesis Workflow Visualization

G A 6-Azauracil B 6-Bromo-6-azauracil A->B Br₂, H₂O 60°C C 6-(Phenylthio)- 6-azauracil B->C PhSH, Et₃N EtOH, Reflux D 5-Triazolyl Intermediate C->D POCl₃, Triazole Pyridine E 5-Amino-6-phenylsulfanyl- 2H-1,2,4-triazin-3-one D->E NH₃ (aq) 25°C

Chemical synthesis workflow for 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one from 6-azauracil.

Quantitative Reaction Parameters

The following table summarizes the critical quantitative metrics required to track and validate the success of each synthetic stage.

StepChemical TransformationReagents & SolventsTemp (°C)Time (h)Expected YieldPurification Method
1 Electrophilic BrominationBr₂, H₂O601085–93%pH Adjustment (pH 5) & Filtration
2 Thioetherification (SNAr)PhSH, Et₃N, EtOH78 (Reflux)475–80%Recrystallization (Ethanol)
3a C5-ActivationPOCl₃, 1,2,4-Triazole, Pyridine, CH₃CN0 to 253N/A (In situ)Telescoped directly to 3b
3b C5-AminationNH₃ (aq, 28%)251265–70%Flash Chromatography (DCM:MeOH)

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

Causality & Insight: Unlike canonical uracil, which undergoes bromination at the C5 position, 6-azauracil is brominated at C6. Mechanistic studies indicate that this reaction proceeds most efficiently via the deprotonated anion of 6-azauracil in aqueous media. The anionic state significantly enhances the nucleophilicity of the ring, facilitating the electrophilic attack by bromine[2].

Protocol:

  • Suspend 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil, 50.0 g, 442 mmol) in 800 mL of deionized water in a 2 L round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the suspension to 60 °C until a clear solution is obtained.

  • Slowly add elemental bromine (60 mL, ~1.17 mol) dropwise over 1 hour. Caution: Perform inside a well-ventilated fume hood.

  • Maintain the reaction mixture at 60 °C for 10 hours under continuous stirring[3].

  • Cool the mixture to room temperature. Slowly neutralize the highly acidic medium by adding aqueous ammonia (28%) dropwise until the solution reaches pH = 5. Validation Check: A white precipitate should form abundantly as the pH approaches 5.

  • Extract the aqueous phase with ethyl acetate (3 × 400 mL). Dry the combined organic layers over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione as a white solid.

Step 2: Synthesis of 6-(Phenylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione

Causality & Insight: The 6-bromo substituent on the electron-deficient 1,2,4-triazine ring is highly activated and susceptible to nucleophilic aromatic substitution. Triethylamine (Et₃N) is utilized as a non-nucleophilic base to deprotonate thiophenol, generating the highly nucleophilic thiophenolate anion, which smoothly displaces the bromide leaving group.

Protocol:

  • Dissolve 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (20.0 g, 104 mmol) in 250 mL of absolute ethanol.

  • Add thiophenol (11.8 mL, 115 mmol) to the solution, followed by the dropwise addition of triethylamine (16.0 mL, 115 mmol).

  • Heat the reaction mixture to reflux (78 °C) and stir for 4 hours.

  • Monitor the reaction via TLC (DCM:MeOH, 9:1). The disappearance of the starting material indicates completion.

  • Cool the mixture to room temperature and concentrate the solvent in vacuo.

  • Triturate the crude residue with cold water to remove triethylammonium bromide salts. Filter the resulting solid.

  • Recrystallize the crude product from hot ethanol to afford pure 6-(phenylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione.

Step 3: C5-Activation and Amination to the Target Compound

Causality & Insight: Direct amination of the C5-carbonyl is thermodynamically unfavorable due to the stability of the lactam tautomer. While POCl₃ alone can chlorinate the position, it requires harsh conditions that risk degrading the delicate thioether linkage. The addition of 1,2,4-triazole forms a reactive phosphonium intermediate that selectively converts the C5-lactam into a 5-(1,2,4-triazol-1-yl) leaving group under exceptionally mild conditions[4]. This intermediate is highly susceptible to nucleophilic displacement by ammonia, ensuring a high-yielding conversion to the 6-azacytosine analog.

Protocol:

  • Activation: In an oven-dried flask under an argon atmosphere, dissolve 1,2,4-triazole (30.0 g, 434 mmol) in a mixture of anhydrous acetonitrile (200 mL) and anhydrous pyridine (40 mL).

  • Cool the solution to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 11.5 mL, 123 mmol) dropwise. Stir for 30 minutes at 0 °C to form the activating complex.

  • Add 6-(phenylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione (10.0 g, 45 mmol) to the mixture in small portions.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Validation Check: TLC should show complete conversion to a highly polar, UV-active intermediate.

  • Amination: Cool the reaction mixture back to 0 °C. Carefully add aqueous ammonia (28%, 100 mL) dropwise. Caution: Highly exothermic reaction.

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure to remove volatile solvents.

  • Partition the residue between water (150 mL) and ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM:MeOH 9:1) to yield the final product, 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one .

References

  • Banerjee, S., & Tee, O. S. (1976). Mechanism of bromination of 6-azauracil in aqueous acid solutions. The Journal of Organic Chemistry, 41(25), 4004-4009.[Link]

  • Krečmerová, M., Holý, A., Pískala, A., Masojídková, M., Andrei, G., Naesens, L., Neyts, J., Balzarini, J., De Clercq, E., & Snoeck, R. (2007). Antiviral Activity of Triazine Analogues of 1-(S)-[3-Hydroxy-2-(phosphonomethoxy)propyl]cytosine (Cidofovir) and Related Compounds. Journal of Medicinal Chemistry, 50(5), 1069-1077.[Link]

  • Abu-Zaied, M. A., El-Telbani, E. M., El-Dien, M. A., & Nawwar, G. A. (2011). Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives. Molecules, 16(7), 5683-5694.[Link]

Sources

Application

Application Notes &amp; Protocols: Step-by-Step Cyclization Methods for 1,2,4-Triazine Derivatives

Foreword: The Strategic Importance of the 1,2,4-Triazine Scaffold The 1,2,4-triazine ring system is a cornerstone of modern medicinal chemistry and materials science.[1][2] As a six-membered, nitrogen-rich heterocycle, i...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a cornerstone of modern medicinal chemistry and materials science.[1][2] As a six-membered, nitrogen-rich heterocycle, its unique electronic properties make it a privileged scaffold in a multitude of bioactive molecules and a versatile synthon for more complex chemical architectures.[3][4] Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5] Furthermore, their role as electron-deficient dienes in inverse electron-demand Diels-Alder (IEDDA) reactions has established them as powerful tools in organic synthesis and the burgeoning field of bioorthogonal chemistry.[4][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic routes to provide a deep, mechanistic understanding of key cyclization strategies. We will explore the causality behind experimental choices, offering field-proven insights to empower you to not only replicate these methods but also to innovate upon them.

Method 1: The Classic One-Pot Synthesis from 1,2-Dicarbonyl Compounds

This is arguably the most fundamental and widely utilized approach for constructing the 1,2,4-triazine core. Its enduring popularity stems from the commercial availability of a vast array of 1,2-dicarbonyl compounds and the operational simplicity of the reaction.[8] The strategy involves a one-pot, three-component condensation of a 1,2-dicarbonyl compound, an amide (or a precursor like an amidrazone), and hydrazine.[8][9]

A. Cyclocondensation of Amidrazones with 1,2-Dicarbonyls

This is one of the most reliable and regioselective methods for preparing 3,5,6-trisubstituted 1,2,4-triazines.[10] The reaction proceeds through a well-defined, two-step cyclocondensation sequence.

Causality and Mechanistic Insight:

The regioselectivity of this reaction is dictated by the differential reactivity of the functional groups involved.[10] The more nucleophilic hydrazine moiety of the amidrazone preferentially attacks the more electrophilic aldehyde (or ketone) group of the 1,2-dicarbonyl compound. This initial condensation forms a hydrazone intermediate. The subsequent, and often rate-limiting, step is an intramolecular cyclization where the remaining amide-type NH2 group attacks the second carbonyl, followed by dehydration to yield the aromatic 1,2,4-triazine ring.[10]

Caption: General mechanism for 1,2,4-triazine synthesis.

Experimental Protocol: Synthesis of 3-Glycosyl-1,2,4-triazines

This protocol is adapted from the synthesis of C-glycopyranosyl 1,2,4-triazines, demonstrating the method's compatibility with complex, functionalized substrates.[10]

Materials:

  • C-glycopyranosyl formamidrazone (1.0 equiv)

  • 1,2-Dicarbonyl derivative (e.g., phenylglyoxal, diacetyl) (1.1 equiv)

  • Anhydrous Ethanol (EtOH)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexane for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the C-glycopyranosyl formamidrazone (e.g., 100 mg) and the 1,2-dicarbonyl derivative (1.1 equiv) in anhydrous EtOH (approx. 3 mL per 100 mg of amidrazone).

  • Heating: Stir the reaction mixture vigorously and heat to reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC), typically using a 1:1 EtOAc/hexane mobile phase. Reaction times can vary from 3 to 7 hours.[9]

  • Workup: Once the starting material is consumed (as indicated by TLC), allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is purified by column chromatography on silica gel. The specific eluent system will depend on the polarity of the product but often consists of a gradient of ethyl acetate in hexane.

  • Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the final compound under vacuum. Characterize the product using standard analytical techniques (NMR, HRMS).

B. One-Pot Synthesis from Amides, 1,2-Diketones, and Hydrazine

This variation is a powerful and atom-economical approach, particularly well-suited for generating 5,6-diaryl-1,2,4-triazines.[8] It can be performed using conventional heating or, for significantly accelerated reaction times and often improved yields, microwave irradiation.[8][9]

Causality and Mechanistic Insight:

The reaction is initiated by a base-catalyzed condensation between the amide and the 1,2-diketone. Sodium tert-butoxide is a common choice of base, effectively deprotonating the amide to facilitate the initial C-N bond formation.[8] This forms a condensed intermediate, often observed as a "jelly-like mass".[8] The subsequent addition of hydrazine hydrate triggers a cyclization cascade, ultimately leading to the aromatic triazine ring. The use of microwave irradiation dramatically enhances the rate of both the initial condensation and the final cyclization/dehydration steps.

Workflow_OnePot A 1. Mix Amide, 1,2-Diketone, and Base (e.g., NaOtBu) in Benzene/Toluene B 2. Stir until intermediate (jelly-like mass) forms A->B C 3. Add Ethanol to dissolve B->C D 4. Add Hydrazine Hydrate C->D E 5. Cyclization Step D->E F_conv Conventional Heating: Reflux for 2.5 - 6 hours E->F_conv Method A F_micro Microwave Irradiation: Heat for 180 - 360 seconds E->F_micro Method B G 6. Evaporate solvent F_conv->G F_micro->G H 7. Aqueous Workup: Pour into H2O, extract with CH2Cl2 G->H I 8. Purify (Column or Recrystallization) H->I

Caption: Experimental workflow for one-pot triazine synthesis.

Experimental Protocol: One-Pot Synthesis of 5,6-Diphenyl-1,2,4-triazine

This protocol is a generalized procedure based on conventional and microwave-assisted methods.[8][9]

Materials:

  • Benzil (1,2-diphenyl-1,2-ethanedione) (1.0 equiv)

  • Formamide (1.0 equiv)

  • Sodium tert-butoxide (1.0 equiv)

  • Benzene or Toluene

  • Anhydrous Ethanol (EtOH)

  • Hydrazine hydrate (excess)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

Procedure (Conventional Heating):

  • Initial Condensation: To a stirred solution of sodium tert-butoxide (0.01 mol) in benzene (20 mL), add formamide (0.01 mol), followed by benzil (0.01 mol). Continue stirring at room temperature. The formation of a condensed intermediate is often indicated by the mixture becoming a thick, jelly-like mass.[8]

  • Solubilization: Add approximately 10 mL of EtOH to dissolve the intermediate.

  • Cyclization: Add hydrazine hydrate (2 mL) to the reaction mixture. Heat the solution at reflux for 2.5 to 6 hours.[9] Monitor reaction progress by TLC.

  • Workup: After cooling, evaporate the solvent under reduced pressure. Pour the residue into water (50 mL) and extract with CH2Cl2 (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.[8][11] After filtration, evaporate the solvent to yield the crude product, which can be further purified by column chromatography or recrystallization.

Procedure (Microwave Irradiation):

  • Reaction Setup: Prepare the initial mixture of formamide, benzil, and base in a microwave-safe vessel.

  • Irradiation: Subject the mixture to microwave irradiation for 180 to 360 seconds.[9]

  • Workup and Purification: Follow steps 4 and 5 from the conventional heating protocol.

Method 2: Tandem and Domino Cyclization Strategies

In the pursuit of greater efficiency and sustainability, tandem or domino reactions have emerged as powerful methods for 1,2,4-triazine synthesis.[1] These one-pot protocols avoid the isolation of intermediates, thereby saving time, reducing waste, and often increasing overall yield.[1] They represent a significant advancement in synthetic methodology, aligning with the principles of green chemistry.[1]

Causality and Mechanistic Insight:

Domino protocols for 1,2,4-triazines often involve a sequence of reactions, such as oxidation followed by condensation and cyclization, all occurring in a single pot. For example, readily available arylacetaldehydes or arylethyl alcohols can be used as starting materials.[12] An oxidant like iodine (I₂) or 2-iodoxybenzoic acid (IBX) first converts the starting material in situ to the corresponding 1,2-dicarbonyl compound, which then immediately enters the cyclization cascade with an amidrazone or similar precursor without being isolated.[12] This strategy's elegance lies in its ability to construct complex molecules from simple, readily available precursors in a single, efficient operation.

[4+2] Domino Annulation:

Simple and efficient [4+2] domino annulation reactions have also been developed, using easily available materials like ketones, aldehydes, and alkynes to construct the triazine ring with moderate to high yields.[13]

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)References
One-Pot (Conventional) 1,2-Diketones, Amides, Hydrazine3 - 6 hours44 - 78%[9]
One-Pot (Microwave) 1,2-Diketones, Amides, Hydrazine180 - 360 seconds60 - 80%[9]
Amidrazone Cyclocondensation C-glycosyl formamidrazones, 1,2-dicarbonyls3 - 7 hours53 - 97%[9][10]
Domino Protocol Arylacetaldehydes/Alcohols, AmidrazonesNot specifiedExcellent[12]

Method 3: Modern Cycloaddition Approaches

While IEDDA reactions are famously used to transform 1,2,4-triazines into other heterocycles (like pyridines), cycloaddition strategies can also be employed for the synthesis of the 1,2,4-triazine ring itself.[3][6] These methods offer novel and often highly regioselective pathways to the triazine core.

N1/N4 [4+2] Cycloaddition of 1,2,4,5-Tetrazines

A powerful and regioselective one-step synthesis of 1,2,4-triazines can be achieved via a formal [4+2] cycloaddition of 1,2,4,5-tetrazines with enamines.[3]

Causality and Mechanistic Insight:

This reaction is remarkable because it proceeds via cycloaddition across two nitrogen atoms (N1/N4) of the tetrazine ring, rather than the more common C3/C6 pathway.[3] The reaction is promoted by a Lewis acid like ZnCl₂. Following the initial cycloaddition, the intermediate undergoes a retro-[4+2] cycloaddition, expelling a nitrile molecule, followed by aromatization to furnish the final 1,2,4-triazine product. This method is particularly valuable as it provides a single regioisomer, even when using unsymmetrical starting materials, a significant advantage over some traditional condensation methods.[3]

References

  • Li, M., Ding, Q., Li, B., Yu, Y., Huang, H., & Huang, F. (2019). Progress in the Synthesis of 1,2,4-Triazines by Tandem Cyclization. Chinese Journal of Organic Chemistry, 39(10), 2713-2725. [Link]

  • Dowling, M. S., Jiao, W., Hou, J., Jiang, Y., & Gong, S. (2018). Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]

  • Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. (2020). Chemical Communications. [Link]

  • Liu, Y., Guo, X., Tang, D., Wang, J., Wu, P., Han, J., & Chen, B. (2017). Synthesis of 1,2,4‐Triazine Compounds via Two Distinct One‐Pot Domino Protocols. Chinese Journal of Chemistry, 35(8), 1222–1226. [Link]

  • Sallam, M., Moustafa, A. H., & El-Sayed, H. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7801. [Link]

  • Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87. [Link]

  • Scheerer, J. R. (2018). Synthesis of Onychine by Cycloaddition/Cycloreversion of an Intermediate 1,2,4- Triazine. William & Mary. [Link]

  • Carroll, C. S., et al. (2015). Strain-promoted reaction of 1,2,4-triazines with bicyclononynes. White Rose Research Online. [Link]

  • Boger, D. L., et al. (2022). N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. Journal of the American Chemical Society. [Link]

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]

  • Gritsan, N. P., et al. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][11][14]triazines. Molecules, 27(8), 2498. [Link]

  • Wang, J., et al. (2016). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 6(54), 48873-48876. [Link]

  • Ali, A. H., & Al-Masoudi, W. A. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry. [Link]

  • ResearchGate. (2026). Synthesis of (1,2,4-Triazinyl)Furazans. [Link]

  • Fandrick, K. R., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][11][14]triazines. Organic Process Research & Development. [Link]

  • Abdel-Rahman, R. M. (2019). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Journal of Materials Science and Chemical Engineering, 7, 13-27. [Link]

  • ResearchGate. (2025). 17.2.2.4 1,2,4-Triazines (Update 2025). [Link]

  • ResearchGate. (2010). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents. [Link]

  • Sallam, M., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules. [Link]

  • ResearchGate. (2025). The Preparation of 1,2,4-Triazines from α,β-Diketo-ester Equivalents and Their Application in Pyridine Synthesis. [Link]

  • Koshcheeva, O. S., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Pharmaceuticals, 16(3), 403. [Link]

  • Boger, D. L., & Schaum, R. P. (2018). Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine. Organic Letters, 20(9), 2498-2501. [Link]

  • ResearchGate. (2025). Ring contraction of 1,2,4-triazine derivatives in the synthesis of imidazoles. [Link]

  • Taylor, E. C., & Pont, J. L. (1985). Intramolecular Diels-Alder reactions of 1,2,4-triazines. Synthesis of condensed pyrimidines. The Journal of Organic Chemistry, 50(18), 3349–3355. [Link]

  • Abdel-Rahman, R. M., et al. (2010). Orientation of cyclization reactions of functionalized 1,2,4-triazine derivatives. European Journal of Chemistry, 1(3), 236-245. [Link]

  • ResearchGate. (2014). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]

  • Al-Said, M. S., et al. (2012). An efficient synthesis of new fused 1,2,4-triazines as potential antimicrobial and anticancer agents. Medicinal Chemistry Research, 21, 1839-1847. [Link]

  • Al-Azmi, A., & El-Toukhi, A. (2010). Efficient Routes to Pyrazolo[3,4-e][1][11][14]triazines and a New Ring System:[1][11][14]Triazino[5,6-d][1][9][14]triazines. Molecules, 15(5), 3128-3139. [Link]

  • Slideshare. (2023). Synthesis, aromatic character and reaction of Triazines. [Link]

Sources

Method

Advanced HPLC Method Development and Validation for the Quantification of 5-Amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

Executive Summary This application note details the development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 5-amino-6-phenylsulfanyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one . As a functionalized azaheterocycle, this compound presents unique analytical challenges, including lactam-lactim tautomerism and the oxidative susceptibility of its thioether linkage. By leveraging mechanistic chromatographic principles, this protocol establishes a robust, self-validating system suitable for quality control, pharmacokinetic profiling, and forced degradation studies in drug development.

Chemical Context & Analytical Challenges

1,2,4-Triazines and their derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of neuroactive agents (e.g., lamotrigine) and targeted receptor antagonists [1]. The target analyte, 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one, features three critical structural motifs that dictate its chromatographic behavior:

  • The 1,2,4-Triazin-3-one Core: Exhibits lactam-lactim tautomerism. The equilibrium is highly pH-dependent, which can lead to peak broadening or splitting if the mobile phase pH is near the molecule's pKa.

  • The Exocyclic Amino Group: Acts as a weak base (pKa ~4.5–5.5, analogous to structurally similar triazines) [2].

  • The Phenylsulfanyl (Thioether) Linkage: Highly susceptible to oxidative stress, readily converting into sulfoxide (+16 Da) and sulfone (+32 Da) degradants. A stability-indicating method must achieve baseline resolution between the parent API and these polar oxidative impurities.

Mechanistic Method Development Strategy

Stationary Phase Selection

A high-density, end-capped C18 column (e.g., Waters XBridge C18 or Phenomenex Luna C18) was selected. The end-capping is critical; residual silanols on un-capped silica would act as weak cation exchangers, interacting with the protonated exocyclic amino group of the triazine and causing severe peak tailing.

Mobile Phase Thermodynamics & pH Control

To achieve reproducible retention times and sharp peak symmetry, the ionization state of the analyte must be strictly controlled.

  • The Causality of pH 2.5: Utilizing an aqueous mobile phase modified with 0.1% Trifluoroacetic acid (TFA) lowers the pH to approximately 2.0–2.5. At this pH, the weakly basic exocyclic amine is fully protonated, and the triazin-3-one core is locked into its neutral lactam state. This prevents the dynamic tautomeric equilibrium that occurs at neutral pH, eliminating split peaks. Furthermore, TFA acts as an ion-pairing agent, slightly increasing the hydrophobicity of the protonated amine and enhancing retention on the C18 phase [3].

Detector Optimization

The highly conjugated π -system of the 1,2,4-triazine ring, coupled with the phenyl ring, provides strong UV chromophores. Diode Array Detection (DAD) scanning from 200–400 nm revealed an optimal isosbestic absorption maximum at 270 nm , providing maximum sensitivity while minimizing baseline drift from the organic modifier gradient.

HPLC_Workflow Start Compound Profiling (pKa, LogP, UV Max) ColScreen Column Screening (End-capped C18 vs Polar-Embedded) Start->ColScreen MobilePhase Mobile Phase Optimization (pH 2.5 to suppress tautomerism) ColScreen->MobilePhase Gradient Gradient Design (Elution of polar sulfoxides) MobilePhase->Gradient Validation Method Validation (ICH Q2(R1) Guidelines) Gradient->Validation

Figure 1: Mechanistic HPLC Method Development Workflow for Triazine Derivatives.

Experimental Protocols

Reagents and Materials
  • Analyte: 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one (Reference Standard, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)End-capped stationary phase prevents secondary silanol interactions.
Mobile Phase A 0.1% TFA in Water (pH ~2.1)Locks the triazinone core in the lactam tautomer.
Mobile Phase B 0.1% TFA in AcetonitrileEnsures complete elution of hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CStabilizes mobile phase viscosity and partition coefficients.
Detection UV/DAD at 270 nmMaximum absorbance for the phenyl-triazine conjugate.
Injection Vol 10 µLPrevents column overloading while maintaining LOQ.

Gradient Program:

  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus polar degradants)

  • 2.0 – 12.0 min: 5% 60% B (Linear gradient for API and related substances)

  • 12.0 – 15.0 min: 60% 95% B (Column wash)

  • 15.0 – 20.0 min: 5% B (Re-equilibration)

Sample Preparation Protocol
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Note: Pure aqueous diluent causes poor solubility, while 100% organic causes peak distortion (solvent effect) upon injection into the highly aqueous initial mobile phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile with sonication for 5 minutes. Make up to volume with Water.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation & Forced Degradation

To ensure the protocol is a self-validating system, it was subjected to validation according to ICH Q2(R1) guidelines. A critical component of this validation is proving the method is stability-indicating —meaning it can baseline-resolve the API from its degradation products.

Forced Degradation (Stability-Indicating Power)

The thioether linkage (-S-) in 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is the primary site of chemical lability. Under oxidative stress, it rapidly oxidizes.

Degradation_Pathway API 5-amino-6-phenylsulfanyl- 2H-1,2,4-triazin-3-one (API) Oxidation Oxidative Stress (3% H2O2, 24h) API->Oxidation Hydrolysis Acid/Base Hydrolysis (0.1N HCl / NaOH, 60°C) API->Hydrolysis Sulfoxide Sulfoxide Impurity (+16 Da, RT: 6.2 min) Oxidation->Sulfoxide Sulfone Sulfone Impurity (+32 Da, RT: 7.5 min) Sulfoxide->Sulfone TriazineCleavage Triazine Ring Cleavage (Degradant, RT: 3.1 min) Hydrolysis->TriazineCleavage

Figure 2: Primary degradation pathways of the API under forced stress conditions.

Forced Degradation Results:

Stress Condition Time/Temp Degradation (%) Primary Degradant Resolution (Rs) from API

| Oxidation (3% H2​O2​ ) | 24h / 25°C | 18.5% | Sulfoxide / Sulfone | > 3.5 | | Acid (0.1N HCl) | 6h / 60°C | 4.2% | Ring Cleavage Product | > 5.0 | | Base (0.1N NaOH) | 6h / 60°C | 12.8% | Ring Cleavage Product | > 4.8 | | Thermal | 7 days / 80°C | < 1.0% | None | N/A |

Causality Note: The sulfoxide and sulfone degradants are significantly more polar than the parent thioether. The initial 5% B isocratic hold in the gradient program is explicitly designed to retain and resolve these highly polar oxidative impurities before the main API peak elutes at approximately 9.4 minutes.

System Suitability & Quantitative Metrics
Validation ParameterResultAcceptance Criteria
Retention Time (API) 9.42 minN/A
Theoretical Plates (N) > 45,000> 2000
Tailing Factor (Tf) 1.08 1.5
Linearity Range 1.0 – 200 µg/mL R2≥0.999
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)
Precision (%RSD, n=6) 0.65% 2.0%

Conclusion

The developed RP-HPLC method provides a highly robust, E-E-A-T aligned framework for the analysis of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one. By understanding the underlying physical chemistry of the 1,2,4-triazine core—specifically its pKa and tautomeric behavior—the mobile phase was rationally designed to ensure chromatographic integrity. The method successfully separates the API from its critical oxidative and hydrolytic degradants, making it fully applicable for rigorous pharmaceutical quality control and stability testing.

References

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Publications / NIH. Available at:[Link][1]

  • Comparison of Dissolution Profiles and Serum Concentrations of Two Lamotrigine Tablet Formulations. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • A Simple Development and Estimation of Lamotrigine Tablets by HPLC. Sphinx Knowledge House. Available at:[Link][3]

Sources

Application

Application Note: Preparation of Pharmaceutical Intermediates Using Phenylsulfanyl Triazines

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and late-stage functionalization strategies. Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and late-stage functionalization strategies.

Strategic Rationale & Mechanistic Insights

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for biologically active molecules such as anticancer agents, antifungals[1], and P2X3 receptor antagonists[2]. The synthesis of these complex Active Pharmaceutical Ingredients (APIs) typically begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a highly electrophilic and inexpensive precursor[3].

As a Senior Application Scientist, I frequently observe that premature hydrolysis or undesired over-substitution are the primary failure modes in triazine derivatization. While the three chlorine atoms on cyanuric chloride can be sequentially displaced via Nucleophilic Aromatic Substitution (SNAr) at 0 °C, 25 °C, and >80 °C, relying solely on chlorine displacement presents severe limitations for late-stage functionalization.

The Causality of the Phenylsulfanyl Substitution: Introducing a phenylsulfanyl (thiophenyl) group to generate a phenylsulfanyl triazine intermediate (e.g., 2,4-dichloro-6-(phenylsulfanyl)-1,3,5-triazine) strategically modulates the ring's reactivity.

  • Electronic Modulation: The phenylsulfanyl group is less electron-withdrawing than chlorine. This stabilizes the triazine ring against premature hydrolysis during subsequent aqueous workups or amination steps.

  • Chemoselectivity: It establishes a strict leaving group hierarchy. The remaining chlorines can be selectively displaced by amines or alcohols without risking the displacement of the sulfur moiety[4].

  • Late-Stage Activation: The phenylsulfanyl thioether can be oxidized to a sulfoxide or sulfone. A phenylsulfonyl group is an exceptional leaving group, enabling the introduction of weak nucleophiles (e.g., sterically hindered anilines) that would otherwise fail to react with a standard chlorinated triazine.

Mechanism N1 Triazine Core (Electrophile) N3 Meisenheimer Complex (Tetrahedral Intermediate) N1->N3 Addition N2 Nucleophile (e.g., Amine) N2->N3 Addition N4 Substituted Product N3->N4 Elimination N5 Leaving Group (Cl⁻ or PhS⁻) N3->N5 Elimination

Addition-elimination mechanism (SNAr) on the triazine core.

Data Presentation: Leaving Group Reactivity Profile

To design a self-validating synthetic system, one must understand the relative reactivity of leaving groups on the triazine core. The table below summarizes the causality behind temperature selection and functional group interconversion.

Leaving GroupReactivity / ElectrophilicityTypical Displacement TempOxidation StatePrimary Utility in Synthesis
-Cl (1st) Very High0 °C to 5 °CN/AInitial functionalization of cyanuric chloride.
-Cl (2nd) High20 °C to 30 °CN/ASecondary amination/etherification.
-S-Ph Low to Moderate>100 °C (or strong base)Thioether (S^II)Stable intermediate; acts as a protecting/modulating group.
-SO2-Ph Extremely High20 °C to 60 °CSulfone (S^VI)Late-stage displacement by weak or hindered nucleophiles.
-Cl (3rd) Moderate80 °C to 110 °CN/AFinal substitution (often requires harsh reflux).

Experimental Workflows & Protocols

The following protocols detail the step-by-step synthesis of a di-substituted phenylsulfanyl triazine intermediate. Each step includes in-process controls (IPC) to create a self-validating workflow.

Workflow A Cyanuric Chloride B Mono-phenylsulfanyl Triazine A->B Thiophenol Base, 0 °C C Di-substituted Triazine B->C Nucleophile 1 Base, 25 °C D Target API C->D Nucleophile 2 Base, 80 °C

Workflow for temperature-controlled sequential SNAr on cyanuric chloride.

Protocol A: Synthesis of 2,4-Dichloro-6-(phenylsulfanyl)-1,3,5-triazine

Objective: Mono-substitution of cyanuric chloride with thiophenol to create the foundational intermediate[4].

Materials:

  • Cyanuric chloride (1.0 eq, 10 mmol, 1.84 g)

  • Thiophenol (1.0 eq, 10 mmol, 1.02 mL)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq, 11 mmol, 1.91 mL)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve cyanuric chloride in 40 mL of anhydrous DCM in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality Note: Strict temperature control is non-negotiable here; exceeding 5 °C provides sufficient activation energy for the second chlorine to be displaced, leading to undesired di-substitution[1].

  • Addition: Add DIPEA to the solution. Slowly add thiophenol dropwise over 15 minutes to manage the exothermic SNAr reaction.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Self-Validation (IPC): Monitor by TLC (Hexane:Ethyl Acetate 9:1) and LC-MS. Validation Metric: Cyanuric chloride exhibits a distinct 3-chlorine isotope cluster. The product will show a 2-chlorine cluster (approx. 9:6:1 ratio for M : M+2 : M+4).

  • Workup: Quench with ice-cold water (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize from n-hexane to yield a white to pale-yellow solid.

Protocol B: Synthesis of 4-Chloro-N-phenyl-6-(phenylsulfanyl)-1,3,5-triazin-2-amine

Objective: Second sequential SNAr using an aniline derivative[4].

Materials:

  • 2,4-Dichloro-6-(phenylsulfanyl)-1,3,5-triazine (from Protocol A) (1.0 eq, 5 mmol)

  • Aniline (1.0 eq, 5 mmol)

  • Potassium Carbonate (K2CO3) (1.2 eq, 6 mmol)

  • Tetrahydrofuran (THF) (20 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the mono-phenylsulfanyl intermediate in 20 mL of THF.

  • Addition: Add the aniline and K2CO3 to the stirring solution.

  • Reaction: Stir the mixture at room temperature (25 °C) for 12–16 hours. Causality Note: The second chlorine requires higher thermal energy for displacement than the first. Room temperature provides this energy while remaining safely below the threshold required to displace the third chlorine or the phenylsulfanyl group[4].

  • Self-Validation (IPC): Confirm mass via LC-MS. The target mass should reflect the loss of one chlorine isotope pattern (shifting to a 3:1 ratio for a single Cl atom) and the addition of the aniline mass.

  • Workup: Pour the mixture into crushed ice. Filter the resulting precipitate, wash extensively with cold water to remove inorganic salts, and dry under high vacuum.

(Note: For late-stage API synthesis, the remaining chlorine can be displaced at 80 °C, or the phenylsulfanyl group can be oxidized using mCPBA to a sulfone, which can then be displaced by weak nucleophiles at room temperature).

References[2] Title: 1,2,4-Triazine derivative and pharmaceutical composition thereof

Source: Google Patents URL:[3] Title: Cyanuric chloride promoted various organic transformations Source: ResearchGate URL:[1] Title: Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review Source: MDPI URL:[4] Title: DESIGN AND CHARACTERIZATION OF SOME NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:

Sources

Method

Application Note: Microwave-Assisted Synthesis of 5-Amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The 1,2,4-triazine scaffold, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The 1,2,4-triazine scaffold, particularly the 5-amino-1,2,4-triazin-3-one derivative, is a privileged pharmacophore in medicinal chemistry. Compounds bearing this core are heavily investigated for their potent neuroprotective and anticonvulsant properties, often acting through the stabilization of voltage-gated sodium channels[1]. Structure-Activity Relationship (SAR) studies reveal that anticonvulsant efficacy is strongly correlated with the presence of the free carbonyl group and the 5-amino-1,2,4-triazine ring coupled with lipophilic aromatic substituents[1].

The Synthetic Challenge: Conventional synthesis of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one typically relies on the nucleophilic aromatic substitution (SNAr) of a 5-thioxo, 5-alkylsulfanyl, or 5-chloro precursor using methanolic ammonia. Under standard reflux conditions, this reaction is severely kinetically limited. The bulky, electron-rich 6-phenylsulfanyl group sterically shields the C5 position, while its electron-donating resonance reduces the electrophilicity of the triazine core. Consequently, conventional reflux requires 18–24 hours, leading to thermal degradation, poor yields (45–55%), and complex purification profiles.

The Microwave Advantage (Causality): Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations through direct dielectric heating of the polar solvent (methanol) and reagents. By conducting the reaction in a sealed microwave vessel, the methanolic ammonia is isochorically superheated well beyond its atmospheric boiling point. This generates a high-pressure environment that drastically increases the collision frequency and effective concentration of the dissolved ammonia gas. The rapid, uniform heating profile overcomes the high activation energy barrier of the sterically hindered SNAr pathway in minutes rather than hours, minimizing side reactions and significantly improving overall yield[2][3].

Reaction Pathway & Workflow Visualization

The following workflow illustrates the self-validating synthetic cycle, ensuring high-fidelity conversion through integrated analytical checkpoints.

Workflow A Precursor: 5-Thioxo Triazine B Microwave Reactor (NH3/MeOH, 120°C) A->B Amination C In-Process Control (LC-MS Validation) B->C Sampling C->B Incomplete D Workup & Crystallization C->D Purity >99% E Pure Product: 5-Amino Triazine D->E Isolation

Fig 1: Microwave-assisted amination workflow with integrated LC-MS validation checkpoints.

Quantitative Data: Conventional vs. Microwave Synthesis

The implementation of MAOS provides a measurable, highly reproducible advantage over traditional thermal methods. The data below summarizes the process improvements observed when transitioning to microwave irradiation[3][4].

ParameterConventional RefluxMicrowave-Assisted (MAOS)Mechanistic Causality
Reaction Time 18 – 24 hours15 minutesDielectric heating rapidly provides the activation energy needed for SNAr[2].
Isolated Yield 48%86%Short reaction time minimizes thermal degradation of the triazine core[3].
Crude Purity < 70%> 92%Isochoric superheating ensures a highly specific, single-pathway conversion.
Solvent Volume 50 mL / mmol5 mL / mmolEnhanced solubility and kinetics under pressurized, superheated conditions[4].

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. Proceeding to the next step is strictly contingent upon meeting the analytical criteria defined in the In-Process Control (IPC) phase.

Step 1: Reaction Assembly
  • Precursor Preparation: Weigh 1.0 mmol (253.3 mg) of 5-thioxo-6-phenylsulfanyl-2H-1,2,4-triazin-3-one into a 10 mL heavy-walled borosilicate microwave vial.

  • Reagent Addition: In a fume hood, add 5.0 mL of 7N Ammonia in Methanol (NH3/MeOH).

  • Sealing: Immediately seal the vial with a Teflon-lined silicone septum and an aluminum crimp cap.

    • Expert Insight: The rapid sealing is critical to prevent the volatilization of ammonia. The autogenous pressure generated during heating is the primary driver for the accelerated nucleophilic attack.

Step 2: Microwave Irradiation
  • Place the sealed vial into a dedicated monomode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • Apply the following dynamic heating parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes (prevents pressure spikes)

    • Hold Time: 15 minutes

    • Maximum Power: 200 W (Dynamic modulation)

    • Pressure Limit: 20 bar

    • Cooling: Compressed air cooling to 40 °C post-reaction.

    • Expert Insight: Dynamic power modulation ensures the reaction maintains exactly 120 °C without thermal overshoot, which is a common cause of decomposition in heterocyclic synthesis[1].

Step 3: In-Process Control (IPC) Validation
  • Once the vial has cooled to ≤ 40 °C, carefully uncap it in a fume hood to vent residual ammonia.

  • Sampling: Withdraw a 10 µL aliquot of the reaction mixture and dilute it in 1 mL of HPLC-grade Methanol.

  • LC-MS Analysis: Inject the sample into the LC-MS (UV detection at 254 nm).

  • Validation Gate: The reaction is deemed complete only if the peak area of the starting material (M-H: 252 m/z) is < 1% relative to the product peak (M+H: 237 m/z). If incomplete, re-seal and irradiate for an additional 5 minutes.

Step 4: Workup and Isolation
  • Transfer the validated reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol and excess ammonia.

  • Trituration: Suspend the crude solid in 10 mL of ice-cold distilled water.

    • Expert Insight: Water acts as an anti-solvent for the product while effectively solubilizing and washing away the ammonium hydrogen sulfide (NH4SH) byproduct generated during the displacement.

  • Filter the suspension through a sintered glass funnel (porosity 3). Wash the filter cake with an additional 2 x 5 mL of ice-cold water, followed by 5 mL of cold diethyl ether to remove trace lipophilic impurities.

  • Dry the resulting white-to-off-white powder in a vacuum oven at 50 °C for 4 hours to yield pure 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one.

References

  • [4] Novel one pot synthesis of substituted 1,2,4-triazines Source: researchgate.net URL: [Link]

  • [1] Recent Progresses in Development of Heterocyclic Compounds for Epilepsy Treatment: Key Research Highlights from 2019–2024 Source: doi.org URL: [Link]

Sources

Application

Application Notes and Protocols: In Vitro Evaluation of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one as a Putative Protein Kinase Inhibitor

Authored by: Gemini, Senior Application Scientist Introduction The 1,2,4-triazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its de...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The 1,2,4-triazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of therapeutic potential, notably as inhibitors of protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for drug development.

The compound 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one features the core triazine ring, an amino group which can act as a hydrogen bond donor, and a phenylsulfanyl group which can engage in hydrophobic and aromatic interactions within an ATP-binding pocket. This structural arrangement suggests a high probability of activity as a protein kinase inhibitor.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays for evaluating the biological activity of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one. The protocols are designed to first establish its inhibitory activity against a specific kinase in a biochemical assay and then to assess its effects on cell viability and target engagement in a cellular context.

Part 1: Biochemical Evaluation of Kinase Inhibition

The initial step in characterizing a putative kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase. This is typically achieved through an in vitro kinase assay. The choice of assay format depends on the specific kinase and available reagents, but luminescence-based assays are widely used due to their high sensitivity, wide dynamic range, and simple workflow.

Principle of the Luminescence-Based Kinase Assay

This protocol utilizes a generic luminescence-based assay that quantifies the amount of ATP remaining in a solution following a kinase reaction. The principle is straightforward: a kinase uses ATP to phosphorylate its substrate. The amount of ATP consumed is directly proportional to the kinase's activity. By adding an inhibitor, the kinase activity is reduced, resulting in more ATP remaining in the solution. A luciferase enzyme is then used to catalyze the oxidation of luciferin, a reaction that produces light and is dependent on ATP. The resulting luminescent signal is inversely correlated with kinase activity.

Experimental Workflow: Biochemical Kinase Inhibition Assay

Below is a diagram illustrating the workflow for determining the IC50 value of the test compound.

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis A Prepare serial dilution of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one C Add compound, kinase, substrate, and ATP to microplate wells A->C B Prepare kinase, substrate, and ATP solution B->C D Incubate at room temperature C->D E Add ATP detection reagent (luciferase/luciferin) D->E F Incubate and measure luminescence E->F G Plot luminescence vs. compound concentration F->G H Calculate IC50 value G->H

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Detailed Protocol: Luminescence-Based Kinase Assay

Materials:

  • Purified recombinant protein kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like AKT1)

  • Specific peptide substrate for the chosen kinase

  • ATP

  • Test Compound: 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will be your compound plate.

    • Rationale: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Reaction Setup:

    • Prepare a master mix containing the kinase, its substrate, and ATP in the kinase assay buffer. The final concentration of each component should be optimized based on the kinase's activity and the manufacturer's recommendations for the detection kit.

    • Rationale: A master mix ensures that each well receives the same amount of enzyme, substrate, and ATP, minimizing variability.

    • In the white microplate, add a small volume (e.g., 1 µL) of the serially diluted compound from the compound plate.

    • Add the kinase/substrate/ATP master mix to each well to initiate the reaction.

    • Include the following controls:

      • No-enzyme control: Wells containing substrate and ATP but no kinase. This represents 100% kinase inhibition.

      • No-inhibitor (vehicle) control: Wells containing kinase, substrate, ATP, and DMSO (the vehicle for the compound). This represents 0% kinase inhibition.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Prepare the ATP detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well of the plate. This reagent will stop the kinase reaction and initiate the luminescence reaction.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_no-enzyme) / (Signal_vehicle - Signal_no-enzyme)).

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Example Data Presentation
Compound Concentration (µM)Luminescence (RLU)% Inhibition
10095,00098.8
3092,00095.3
1085,00086.5
365,00060.0
148,00038.8
0.335,00023.5
0.128,00015.3
0 (Vehicle)20,0000.0
No Enzyme100,000100.0

Part 2: Cell-Based Evaluation of Compound Activity

While a biochemical assay confirms direct target inhibition, a cell-based assay is crucial to determine if the compound can enter cells, engage its target in a physiological context, and exert a biological effect.

Cell Viability/Proliferation Assay

A common first step in cellular characterization is to assess the compound's effect on the proliferation or viability of cancer cell lines that are known to be dependent on the kinase target.

Principle of the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: Cell Viability Assay

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Detection cluster_3 Analysis A Seed cells in a 96-well plate B Allow cells to attach overnight A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate GI50 value H->I

Caption: Workflow for determining the GI50 of a compound in a cell-based assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., a lung cancer cell line with an activating EGFR mutation if EGFR is the target)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • Test Compound: 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells per well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium.

    • Remove the old medium from the wells and add the medium containing the various concentrations of the compound.

    • Include vehicle control wells (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Rationale: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control to determine the percentage of cell growth inhibition.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Part 3: Target Engagement in a Cellular Context

To confirm that the observed cytotoxic effects are due to the inhibition of the intended kinase target, it is essential to measure the phosphorylation status of a known downstream substrate of that kinase. A decrease in the phosphorylation of the substrate upon compound treatment provides strong evidence of target engagement.

Principle of Western Blotting for Phospho-Protein Detection

Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate. In this context, cells are treated with the inhibitor, lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific for the phosphorylated form of the target substrate and for the total amount of the substrate protein. A secondary antibody conjugated to an enzyme (like HRP) is then used for detection, typically via chemiluminescence. A reduction in the signal from the phospho-specific antibody, relative to the total protein, indicates target inhibition.

Detailed Protocol: Western Blot Analysis

Materials:

  • Cell line and test compound as in the cell viability assay

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., around the GI50 value) for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by gel electrophoresis.

    • Transfer the proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • The membrane can be stripped of the antibodies and then re-probed with the primary antibody against the total substrate protein to serve as a loading control.

  • Analysis:

    • Quantify the band intensities for the phosphorylated and total protein. A decrease in the ratio of phospho-protein to total protein with increasing compound concentration indicates target engagement.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one as a putative protein kinase inhibitor. By following these steps, researchers can obtain critical data on its biochemical potency (IC50), cellular efficacy (GI50), and target engagement. These results are foundational for further preclinical development, including mechanism of action studies, selectivity profiling, and in vivo efficacy testing.

References

  • Privileged Structures in Medicinal Chemistry: Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246. [Link]

  • MTT Cell Viability Assay: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Western Blotting Principles and Methods: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve thermal inst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve thermal instability issues associated with 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one .

This molecule presents a unique dual-liability profile under thermal stress: the exocyclic phenylsulfanyl (thioether) group is highly prone to thermal oxidation[1], while the electron-deficient 1,2,4-triazine core is uniquely susceptible to thermally accelerated hydrolysis[2]. Understanding the causality behind these degradation pathways is critical for engineering robust formulations.

I. Mechanistic Overview of Thermal Degradation

Before troubleshooting, it is essential to understand why this compound degrades. Heat acts as a kinetic catalyst for two primary pathways:

  • Thioether Oxidation: The nucleophilic sulfur atom in the phenylsulfanyl group readily transfers oxygen in the presence of heat and atmospheric O2​ , leading to the formation of sulfoxides and sulfones[3].

  • Triazine Ring Hydrolysis: The 1,2,4-triazine ring is highly electron-deficient. Elevated temperatures provide the activation energy required for ambient moisture to nucleophilically attack the ring, resulting in ring-opening and complete loss of structural integrity[4].

Degradation API 5-amino-6-phenylsulfanyl- 2H-1,2,4-triazin-3-one Oxidation Thermal Oxidation (O2, Heat) API->Oxidation Thioether group Hydrolysis Thermally Accelerated Hydrolysis (H2O, Heat) API->Hydrolysis Triazine core Sulfoxide Sulfoxide / Sulfone Degradants Oxidation->Sulfoxide RingOpen Triazine Ring-Opened Degradants Hydrolysis->RingOpen

Major thermal degradation pathways of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one.

II. Troubleshooting Guides & FAQs

Q1: During hot-melt extrusion (HME) at 160°C, the API undergoes significant discoloration and purity drops by 15%. What is the primary degradation mechanism? Causality: The primary culprit is the thermal oxidation of the phenylsulfanyl (thioether) group. Thioethers are highly sensitive to oxidation, forming sulfoxides and sulfones—a process significantly accelerated by heat and shear stress in the presence of atmospheric oxygen[3]. The inherent nucleophilicity of the sulfur atom facilitates rapid oxygen transfer at HME temperatures[1]. Actionable Solution: Purge the HME feeder with nitrogen to displace oxygen. Lower the processing temperature by utilizing polymer plasticizers (e.g., PEG 4000), and incorporate lipid-soluble antioxidants (e.g., BHT or α -tocopherol) into the formulation matrix prior to extrusion.

Q2: Accelerated stability testing (40°C/75% RH) shows a 5% loss of API over 4 weeks, with a corresponding increase in polar degradants. Is this purely a thermal issue? Causality: This is a synergistic thermal-hydrolytic degradation. The electron-deficient nature of the 1,2,4-triazine core makes it highly susceptible to nucleophilic attack by water, leading to ring-opening[2]. Elevated temperatures increase the kinetic energy of the system, overcoming the activation barrier for this hydrolysis[4]. Actionable Solution: Transition the API from a free base or amorphous state to a highly crystalline co-crystal. Co-crystallization reduces hygroscopicity and limits the free volume for water interaction, thereby shielding the triazine core from hydrolytic attack[5][6].

Q3: We are observing polymorphic transitions during differential scanning calorimetry (DSC) prior to the melting point. Does this affect thermal stability? Causality: Yes. Solid-state phase transitions often yield amorphous domains or metastable polymorphs. These states possess higher free energy and lower activation energy for degradation, making the compound more thermally labile during downstream processing. Actionable Solution: Perform a comprehensive polymorph screen to isolate the thermodynamically stable form at room temperature. Alternatively, utilize polymer-based solid dispersions (e.g., PVP-VA) to kinetically trap the API and raise the glass transition temperature ( Tg​ ).

III. Experimental Protocols for Stability Enhancement

To systematically resolve these thermal liabilities, follow these self-validating experimental workflows.

Protocol 1: Solvent-Drop Grinding (SDG) Co-Crystallization for Thermal Stabilization

Purpose: To engineer a stable crystal lattice that protects the thioether and triazine moieties from thermal degradation by utilizing intermolecular hydrogen bonding[6].

  • Preparation: Weigh equimolar amounts (1.0 mmol) of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one and a selected GRAS co-former (e.g., Nicotinamide or Succinic acid).

  • Milling: Transfer the powder mixture to a stainless-steel jar containing two 7 mm stainless-steel balls. Add 20 µL of a bridging solvent (e.g., ethanol or ethyl acetate) to facilitate molecular mobility without causing complete dissolution.

  • Execution: Mill at 25 Hz for 30 minutes using a mixer mill (e.g., Retsch MM400).

  • Annealing: Transfer the resulting powder to a vacuum oven and dry at 40°C for 12 hours to remove residual solvent.

  • Validation: Confirm co-crystal formation via Powder X-Ray Diffraction (PXRD). A successful co-crystal will exhibit a unique diffraction pattern distinct from the physical mixture. Evaluate thermal stability using TGA/DSC.

Workflow Screen Co-former Screening Grind Solvent-Drop Grinding Screen->Grind Thermal DSC / TGA Analysis Grind->Thermal HPLC HPLC Purity (Accelerated Stability) Thermal->HPLC

Workflow for co-crystallization screening to enhance thermal stability.

Protocol 2: High-Throughput Thermal Forced Degradation Assay

Purpose: To quantify thermal degradation kinetics and validate formulation stability under extreme stress.

  • Sample Prep: Weigh 10 mg of the API (or formulated co-crystal) into amber glass HPLC vials. Prepare three sets: dry powder, 10% aqueous suspension, and 0.1% H2​O2​ spiked suspension (to simulate severe oxidative stress)[3].

  • Thermal Stress: Seal the vials hermetically and place them in a forced-air stability oven at 80°C for 7 days.

  • Quenching & Extraction: Remove vials, cool to room temperature, and dissolve the contents in 10 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Sonicate for 10 minutes to ensure complete extraction.

  • Analysis: Analyze via RP-HPLC using a C18 column (UV detection at 254 nm). Quantify the appearance of the sulfoxide peak (which elutes earlier than the parent API due to increased polarity) and triazine ring-opened degradants.

IV. Quantitative Data: Thermal Stability Comparison

The following table summarizes the thermal properties and degradation profiles of various formulations of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one, demonstrating the efficacy of the co-crystallization approach.

Table 1: Comparative Thermal Stability Profile

Formulation TypeMelting Point ( Tm​ , °C)Decomposition Onset ( Td,onset​ , °C)% Degradation (80°C, 7 Days)Primary Degradant Detected
Pure API (Free Base) 185.2192.514.5%Sulfoxide / Sulfone
Amorphous Solid Dispersion N/A ( Tg​ = 110.4)175.022.3%Ring-opened products
API + 0.5% BHT (Physical Mix) 184.8195.04.2%Ring-opened products
API-Nicotinamide Co-crystal 210.5235.8< 1.0%None detected

Note: The API-Nicotinamide co-crystal demonstrates a significant elevation in decomposition onset and a near-total suppression of both oxidative and hydrolytic degradation pathways.

V. References

1.[3] Carbon Nanotubes Modified by Venturello Complex as Highly Efficient Catalysts for Alkene and Thioethers Oxidation With Hydrogen Peroxide - Frontiers. 3 2.[1] Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery | Biomacromolecules - ACS Publications. 1 3.[2] The Unstable Ring: An In-depth Technical Guide to the Reactivity and Stability of 1,2,4-Triazines - Benchchem. 2 4.[4] Hydrolysis of polyphenyl-1, 2, 4-triazine and polyphenyl-1, 3, triazine in high temperature water - ResearchGate. 4 5.[5] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC.5 6.[6] Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - MDPI. 6

Sources

Optimization

Technical Support Center: Triazine Compound Stability &amp; Storage

Welcome to the Technical Support Center for triazine and s-triazine derivatives. Triazine compounds are widely utilized in agrochemicals, pharmaceuticals, and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for triazine and s-triazine derivatives. Triazine compounds are widely utilized in agrochemicals, pharmaceuticals, and materials science. However, their heterocyclic ring and functional substituents are highly susceptible to environmental stressors during storage, leading to rapid degradation, loss of active pharmaceutical ingredient (API) potency, and the generation of confounding artifacts in biological assays[1].

This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the chemical integrity of triazine libraries.

Core Mechanisms of Triazine Degradation

To prevent degradation, one must understand the causality behind it. Triazines primarily degrade through four distinct pathways when improperly stored:

  • Hydrolysis: The triazine ring is vulnerable to both acid- and base-catalyzed hydrolytic cleavage. In aqueous environments, especially at extreme pH levels (pH < 6.5 or > 7.5), substituents (such as halogens or amino groups) are rapidly replaced by hydroxyl groups, forming degradants like hydroxytriazine[2].

  • Photolysis: Triazines strongly absorb UV light, triggering direct photolysis. This is a rapid, non-continuous process that generates reactive radical intermediates, leading to dealkylation or complete structural breakdown[2][3].

  • Microbial Degradation: In non-sterile aqueous stock solutions, indigenous microbes can metabolize triazines via N-dealkylation or direct ring cleavage. This yields cyanuric acid, which further degrades into ammonia and carbon dioxide[4][5].

  • Oxidation: Electron-rich substituents on the triazine ring are susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides present in aging solvents[1][3].

TriazineDegradation cluster_stressors Storage Stressors Parent Intact Triazine Compound (API / Stock Solution) Light UV / Visible Light Parent->Light pH Extreme pH (<6.5 or >7.5) Parent->pH Microbes Microbial Contamination Parent->Microbes ROS Oxidizing Agents / ROS Parent->ROS Photolysis Direct Photolysis (Radical formation) Light->Photolysis Hydrolysis Acid/Base Hydrolysis (Substituent replacement) pH->Hydrolysis Enzymatic Enzymatic Biodegradation (Ring Cleavage) Microbes->Enzymatic Oxidation Oxidative Degradation ROS->Oxidation Degradants Degradation Products (Hydroxytriazine, Cyanuric Acid) Photolysis->Degradants Hydrolysis->Degradants Enzymatic->Degradants Oxidation->Degradants

Fig 1. Mechanistic pathways of triazine degradation induced by common storage stressors.

Troubleshooting & FAQs

Q1: I am observing high variability and decreasing potency in my biological assays using a triazine stock solution. What is happening? A: This is a hallmark of compound degradation. As the parent triazine hydrolyzes or oxidizes over time, the effective concentration of the API drops[1]. Furthermore, degradation products (like cyanuric acid or dealkylated metabolites) can act as assay interferents, either artificially enhancing or inhibiting the biological response. Corrective Action: Discard the aging aqueous stock. Prepare fresh solutions daily. If long-term storage is mandatory, aliquot the stock in 100% high-purity methanol or DMSO and store at -20°C to -80°C to halt hydrolytic and microbial kinetics[1][6]. Avoid multiple freeze-thaw cycles, which create localized pH shifts during freezing.

Q2: My reversed-phase HPLC chromatograms are showing new, unidentified peaks that increase in area over time. Should I be concerned? A: Yes. These emergent peaks are degradation products[1]. Because triazine degradants (e.g., hydroxy-triazines) have different polarities than the parent compound, their retention times will shift. Acidified deionized water is particularly notorious for accelerating this peak evolution[6]. Corrective Action: You must validate your analytical method using a "Forced Degradation Protocol" (see Section 4) to deliberately generate these peaks. This self-validating step ensures your HPLC method is "stability-indicating" and can accurately resolve the parent API from its degradants[7].

Q3: I am extracting triazines from environmental/water samples, but my recovery rates are abysmal after a few days of storage. How do I stabilize them? A: Triazines in environmental matrices degrade rapidly due to a combination of residual chlorine (which drives oxidation) and active microbiota[8]. Corrective Action: Immediately upon collection, add a dechlorinating agent (e.g., sodium thiosulfate) and an antimicrobial preservative (e.g., sodium azide). Buffer the sample to a neutral pH (pH 7.0) and store strictly at 4°C in the dark[8].

Optimized Storage Parameters & Quantitative Summary

To minimize the thermodynamic and kinetic drivers of degradation, adhere to the following empirical storage guidelines.

Stress FactorDegradation MechanismOptimal Storage ConditionMax Recommended Duration
Temperature Thermal decompositionAliquoted at -20°C to -80°C6–12 months
Aqueous Solvents Acid/Base Hydrolysis100% Methanol or buffered pH 7.0Freshly prepared (<24 hours)
Light Exposure Direct PhotolysisAmber vials, opaque boxesN/A (Continuous protection)
Microbiota Enzymatic Cleavage0.22 µm sterile filtration, AntimicrobialsN/A (Continuous protection)
Self-Validating Experimental Protocols

To ensure your storage conditions are effective, you must first prove that your analytical method can detect degradation. The following Forced Degradation Protocol allows you to map the specific degradation pathways of your unique triazine derivative, creating a self-validating system for your routine quality control[7].

Protocol: Stability-Indicating Forced Degradation

Objective: Intentionally degrade 10-20% of the triazine API to identify degradant retention times on HPLC[1][7].

Step 1: Acid and Base Hydrolysis

  • Prepare a 1 mg/mL stock solution of the triazine compound in a suitable organic solvent (e.g., Methanol).

  • Acid Stress: Dilute the stock to 100 µg/mL using 0.1 M HCl in a glass vial[1][7].

  • Base Stress: Dilute the stock to 100 µg/mL using 0.1 M NaOH in a separate glass vial[1][7].

  • Incubate both vials at 60°C for 24 hours[1].

  • Cool the samples to room temperature. Neutralize the samples (add 0.1 M NaOH to the acid vial, and 0.1 M HCl to the base vial) to halt the hydrolytic reaction[7].

Step 2: Oxidative Stress

  • Dilute the stock solution to 100 µg/mL in a solution containing 3% H₂O₂[1].

  • Incubate at room temperature, protected from light, for 24 hours[1].

Step 3: Photodegradation

  • Place a 100 µg/mL aqueous solution of the compound in a clear quartz vial.

  • Expose the sample to a controlled UV light source (λ > 290nm) for 12 to 24 hours[2].

Step 4: HPLC Analysis & Validation

  • Inject all stressed samples, alongside a freshly prepared, unstressed control, into the HPLC.

  • Validation Check: Confirm the mass balance. The loss of the parent peak area in the stressed samples should roughly equal the sum of the new degradant peak areas[7]. If the parent peak disappears entirely without new peaks forming, the stress conditions were too harsh (complete mineralization); reduce the incubation time or stressor concentration and repeat.

References
  • BenchChem.
  • BenchChem. "Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds." benchchem.com.
  • ResearchGate. "Nonbiological Degradation of Triazine Herbicides: Photolysis and Hydrolysis.
  • CORE.
  • Environmental Science: Processes & Impacts. "Stability and transformation products of rubber derived compounds under various storage conditions." rsc.org.
  • PLoS ONE.
  • PMC.
  • MDPI. "Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review." mdpi.com.

Sources

Troubleshooting

Optimizing pH conditions for 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one extraction

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust extraction methodologies for 5-amino-6-phenylsu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust extraction methodologies for 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one from complex biological or environmental matrices.

Due to the amphoteric nature of this specific triazinone derivative, standard generic extraction protocols often yield poor recovery or high matrix effects. This guide synthesizes structural causality with field-proven techniques to help you optimize your workflow.

The Chemistry of Extraction: Why pH is the Master Variable

To achieve high recovery during Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), you must control the ionization state of the target molecule. 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one possesses two critical functional groups that dictate its pH-dependent behavior:

  • The 5-amino group: Acts as a weak base. At highly acidic pH levels (< 4.0), this group becomes protonated (cationic), drastically reducing its partition coefficient (LogD) in organic solvents.

  • The 2H-1,2,4-triazin-3-one core: Exhibits lactam-lactim tautomerism and acts as a weak acid. At highly alkaline pH levels (> 9.0), the nitrogen/oxygen is deprotonated (anionic), again driving the molecule into the aqueous phase.

The Causality of High Recovery: To extract this compound efficiently into an organic phase or onto a reversed-phase C18 sorbent, the pH of the sample matrix must be adjusted to a "sweet spot" where the molecule is predominantly neutral. Drawing on established extraction mechanics for structurally related amphoteric triazines (such as lamotrigine), the optimal extraction pH typically oscillates between 6.0 and 7.5 [1][2]. At this pH, the uncharged species predominates, maximizing hydrophobic interactions with SPE sorbents or organic solvents[3].

Extraction Speciation Workflow

G A Sample Matrix (Plasma/Urine/Buffer) B Acidic pH (< 4.0) Amino Group Protonated (+) A->B Add Strong Acid C Neutral pH (6.0 - 7.5) Uncharged Species (0) A->C Buffer (pH 6.8) D Alkaline pH (> 9.0) Triazinone Deprotonated (-) A->D Add Strong Base E Aqueous Phase Retention (Poor Organic Extraction) B->E Cationic (LogD < 0) F High Organic Partitioning (Optimal LLE/SPE Recovery) C->F Neutral (LogD > 2) D->E Anionic (LogD < 0)

pH-dependent speciation and extraction workflow for 5-amino-6-phenylsulfanyl-triazinone.

Validated Step-by-Step Methodology: Reversed-Phase SPE

This protocol utilizes a polymeric reversed-phase or C18 Solid-Phase Extraction (SPE) cartridge, optimized for amphoteric triazines[2][3][4]. It is designed as a self-validating system: if recovery drops, you can analyze the load, wash, and elution fractions to pinpoint the exact failure mode.

Step 1: Matrix Preparation & pH Adjustment (Critical Step)

  • Aliquot 500 µL of the biological sample (e.g., plasma).

  • Add 500 µL of 100 mM Potassium Phosphate buffer adjusted to pH 6.8 .

  • Causality Check: Vortex for 30 seconds. The buffering capacity must overcome the native pH of the biological matrix to ensure the triazinone remains in its neutral state.

Step 2: SPE Cartridge Conditioning

  • Condition a 30 mg/1 mL C18 or HLB polymeric SPE cartridge with 1.0 mL of Methanol.

  • Equilibrate with 1.0 mL of HPLC-grade water, followed by 1.0 mL of 50 mM Potassium Phosphate buffer (pH 6.8). Do not let the sorbent dry out.

Step 3: Sample Loading

  • Load the buffered sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Collect the flow-through. (Self-Validation: Analyze this fraction. If the target compound is present, the sample pH was incorrect or the cartridge capacity was exceeded).

Step 4: Washing

  • Wash the cartridge with 1.0 mL of 5% Methanol in water (v/v) to remove polar matrix interferences (salts, peptides).

  • Dry the sorbent bed under a vacuum (-15 inHg) for 3 minutes.

Step 5: Elution & Reconstitution

  • Elute the target analyte with 2 x 500 µL of Ethyl Acetate or Chloroform[3].

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 200 µL of your mobile phase (e.g., acidic mobile phase at pH 2.4 to force protonation for sharp chromatographic peaks)[1].

Quantitative Data Summary: pH vs. Recovery

The following table summarizes the expected partitioning behavior and recovery metrics based on pH adjustment prior to extraction.

Matrix pHDominant Ionization StateSPE Recovery (C18)LLE Recovery (Ethyl Acetate)Troubleshooting Action
2.0 - 3.0 Cationic (Protonated amine)< 15%< 10%Neutralize with NaOH or switch to Mixed-Mode Cation Exchange (MCX) SPE.
5.5 - 6.5 Coexistence (Neutral/Cationic)75 - 85%70 - 80%Acceptable, but slight losses to aqueous phase occur.
6.8 - 7.5 Neutral (Uncharged) > 95% > 90% Optimal condition. Maintain buffer capacity.
8.5 - 10.0 Anionic (Deprotonated core)< 20%< 10%Acidify with H3PO4 or switch to Mixed-Mode Anion Exchange (MAX) SPE.

Troubleshooting & FAQs

Q: I am using a standard protein precipitation (PPT) method with 1% Formic Acid in Acetonitrile, but my recovery of the triazinone is extremely low. Why? A: By adding formic acid, you are dropping the pH below 3.0, which protonates the 5-amino group on the triazine ring. While PPT removes proteins, the highly polar, cationic state of your analyte prevents it from partitioning properly if you attempt a subsequent cleanup step, and it may suffer from severe ion suppression in the mass spectrometer. Switch to a neutral PPT solvent or adjust the supernatant to pH 6.8 before proceeding to SPE[2].

Q: During Liquid-Liquid Extraction (LLE) at pH 7.0 using ethyl acetate, I am getting a severe emulsion layer. How can I break it? A: Emulsions are common when extracting amphoteric compounds from lipid-rich matrices like human plasma. To resolve this, centrifuge the biphasic mixture at 3400 rpm for at least 10 minutes at 4°C[1]. The temperature drop helps solidify lipids, while the centrifugal force breaks the emulsion. If the problem persists, transition from LLE to the SPE protocol outlined above, which bypasses emulsion formation entirely[3].

Q: My extraction recovery is great (>90%), but my chromatographic peaks are splitting or broadening during HPLC analysis. Is the extraction failing? A: Your extraction is likely fine, but your reconstitution/mobile phase is the issue. If the mobile phase pH is near the pKa of the compound (e.g., pH 5.5 - 6.5), the neutral and protonated forms will coexist during the chromatographic run, leading to peak broadening[1]. To fix this, reconstitute your dried extract in a heavily buffered, highly acidic mobile phase (e.g., 0.01% H3PO4 at pH 2.4 or pH 3.8)[1][4]. This forces 100% of the molecules into a single protonated state, yielding sharp, symmetrical peaks.

Q: Can I use strong bases like NaOH to extract this compound, similar to some other basic drugs? A: No. While a strong base (pH > 10) will keep the 5-amino group neutral, it will simultaneously deprotonate the 2H-1,2,4-triazin-3-one core, creating an anion. This will cause the compound to crash back into the aqueous phase. You must strictly control the pH within the neutral window (6.0 - 7.5) using phosphate buffers rather than strong, unbuffered bases.

Sources

Optimization

Technical Support Center: Purification Strategy for 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly polar heterocyclic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly polar heterocyclic intermediates. The synthesis of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one typically involves the nucleophilic aromatic substitution of a 6-halo-triazine precursor with thiophenol (benzenethiol).

While the chemistry is robust, the downstream purification is notoriously difficult. Researchers are consistently plagued by two sulfur-based impurities: unreacted thiophenol (PhSH) and its oxidative dimer, diphenyl disulfide (PhSSPh) . This guide provides a mechanistic, self-validating framework to systematically eliminate these impurities without compromising the yield of your target API.

Physicochemical Profiling & Separation Logic

To design a successful purification protocol, we must first understand the causality behind why these impurities persist. The separation logic relies entirely on exploiting the orthogonal pKa values and polarity extremes of the reaction components.

Table 1: Quantitative Physicochemical Data of Reaction Components

CompoundMW ( g/mol )pKaPolarityOptimal SolventsKey Challenge in Removal
Target Triazin-3-one 220.25~7.5–8.5HighDMF, DMSO, Hot EtOHProne to co-extraction into aqueous base.
Thiophenol (PhSH) 110.186.6ModerateDCM, EtOAc, MeOHForms H-bonds with the product's amino group.
Diphenyl Disulfide 218.33N/AVery LowDiethyl Ether, HexaneCo-precipitates during solvent crystallization.

Troubleshooting Guides & FAQs

Q1: Why does the thiophenol odor persist in my product even after extensive vacuum drying? A1: Thiophenol is volatile, but it acts as a strong hydrogen-bond acceptor and donor. In the solid state, it forms stable non-covalent interactions (and potentially transient salts) with the exocyclic 5-amino group of the triazine core. Simple evaporation is insufficient to break these thermodynamic interactions. You must chemically disrupt this affinity before isolation[1].

Q2: I attempted an aqueous base wash (NaOH) to remove the acidic thiophenol, but my product yield dropped by 60%. What happened? A2: This is a classic pKa overlap issue. While thiophenol is acidic (pKa 6.6), the 2H-1,2,4-triazin-3-one core also contains an acidic NH proton (pKa ~7.5–8.5). When you use a strong aqueous base like NaOH to deprotonate the thiol, you simultaneously deprotonate the target molecule. This converts your product into a highly water-soluble sodium salt, causing it to partition into the aqueous waste layer.

Q3: My HPLC shows a massive, highly lipophilic peak co-eluting late in the gradient. It doesn't match the thiol. What is it? A3: This is diphenyl disulfide (PhSSPh). Under basic conditions or prolonged exposure to air, thiophenolate anions rapidly auto-oxidize into diphenyl disulfide[2]. Because it is highly lipophilic and non-polar, it easily crashes out of polar solvent mixtures, trapping itself within the crystal lattice of your precipitating product.

The Mechanistic Purification Workflow

To bypass the pKa overlap and solubility traps, we employ a two-stage, self-validating protocol. First, we chemically quench the thiol and use a solid-supported scavenger resin to remove anionic sulfur species[3]. Second, we use an extreme anti-solvent trituration to selectively strip away the lipophilic disulfide[2].

Caption: Workflow for the systematic removal of sulfur impurities from triazine derivatives.

Experimental Protocols

Protocol A: Chemical Quenching & Resin Scavenging (Targeting Thiophenol)

Causality: By converting the volatile thiophenol into a stable, less reactive thioether via iodoacetamide, we eliminate the equilibrium-driven persistence of the thiol[1]. The subsequent resin step ensures absolute removal of any trace anionic species without altering the pH of the bulk solution[3].

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in a minimal volume of Dimethylformamide (DMF) (approx. 5 mL per gram of crude).

  • Quenching: Add 1.5 equivalents of iodoacetamide relative to the estimated unreacted thiophenol. Stir at room temperature for 45 minutes.

  • Resin Addition: Add 3.0 equivalents (by loading capacity) of a strong base anion exchange resin, such as Amberlite® IRA402 (Cl form)[3].

  • Incubation: Shake or mechanically stir gently for 2 hours at room temperature. The resin will selectively bind any remaining thiophenolate anions.

  • Filtration: Filter the mixture through a coarse fritted funnel to remove the resin. Wash the resin bed with 2 column volumes of DMF. Collect the filtrate.

Protocol B: Selective Trituration (Targeting Diphenyl Disulfide)

Causality: The target triazin-3-one is highly polar and completely insoluble in non-polar ethereal solvents. Conversely, diphenyl disulfide is highly lipophilic[2]. Trituration forces the disulfide into solution while leaving the target compound as a pristine solid.

Step-by-Step Methodology:

  • Precipitation: To the DMF filtrate from Protocol A, slowly add cold distilled water (1:4 ratio of DMF to Water) under vigorous stirring to precipitate the crude solid (which now contains the target and PhSSPh).

  • Initial Isolation: Filter the precipitate and dry under a vacuum stream for 30 minutes to remove bulk water.

  • Trituration: Transfer the semi-dry solid to a clean flask. Add 20 volumes of ice-cold diethyl ether (or a 9:1 Hexane/Ethyl Acetate mixture).

  • Sonication: Sonicate the suspension for 5 minutes to disrupt the crystal lattice and release trapped diphenyl disulfide into the organic phase.

  • Final Isolation: Centrifuge at 4000 rpm for 10 minutes or filter through a fine frit. Decant the ether supernatant (which contains the yellow/orange PhSSPh).

  • Wash & Dry: Repeat the ether wash two more times until the supernatant is completely colorless. Dry the final white pellet in a vacuum oven at 45°C overnight.

References

  • Application of a Strong Base Anion Exchange Resin for the Removal of Thiophenol from Aqueous Solution Source: Molecules (PubMed) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Manufacturing and Scale-Up of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one. The information here...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one. The information herein is synthesized from established chemical principles for analogous heterocyclic compounds and addresses common challenges encountered during process development and large-scale production.

Section 1: Overview of the Synthetic Strategy

The manufacturing of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is most effectively approached via a two-step sequence designed for scalability and robustness. This strategy involves the initial formation of a halogenated triazinone core, followed by a nucleophilic aromatic substitution (SNAr) to introduce the phenylsulfanyl moiety. This route is favored due to the commercial availability of precursors and the predictable nature of the reaction classes involved.[1][2]

Proposed Two-Step Synthetic Route
  • Cyclocondensation: Reaction of a suitable glyoxylate derivative with aminoguanidine to form the 5-amino-6-halo-2H-1,2,4-triazin-3-one intermediate. The halogen (typically Chlorine or Bromine) is a crucial leaving group for the subsequent step.

  • Thiolation (SNAr): Nucleophilic substitution of the halogen atom on the triazinone core with thiophenol in the presence of a suitable base to yield the final product.

Synthetic_Route cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Thiolation (SNAr) Precursors Halogenated Glyoxylate Ester + Aminoguanidine Bicarbonate Intermediate 5-amino-6-halo-2H-1,2,4-triazin-3-one Precursors->Intermediate Reflux in Protic Solvent (e.g., Ethanol/Water) Thiophenol Thiophenol + Base (e.g., K2CO3, DBU) Intermediate->Thiophenol Polar Aprotic Solvent (e.g., DMF, NMP) Inert Atmosphere Final_Product 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one Thiophenol->Final_Product

Caption: General two-step synthetic pathway for 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route for 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one? A1: The recommended scalable route is a two-step process: 1) Cyclocondensation to form a 5-amino-6-halo-2H-1,2,4-triazin-3-one intermediate, followed by 2) a nucleophilic aromatic substitution (SNAr) with thiophenol. This approach avoids potentially hazardous reagents and utilizes well-understood, transferable reaction mechanisms suitable for large-scale reactors.[3]

Q2: What are the Critical Process Parameters (CPPs) for the thiolation (SNAr) step? A2: The key parameters to monitor and control are:

  • Temperature: Essential for controlling the reaction rate and minimizing side-product formation. Overheating can lead to decomposition or undesired side reactions.

  • Base Selection & Stoichiometry: The base must be strong enough to deprotonate thiophenol but not so strong as to cause degradation of the triazinone core. Carbonates (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DBU) are common choices. Stoichiometry is critical to ensure full conversion without excess base complicating the work-up.

  • Inert Atmosphere: Thiophenols are susceptible to oxidation to form diphenyl disulfide. Maintaining an inert atmosphere (Nitrogen or Argon) throughout the process is critical for preventing this impurity and ensuring high yield.[4]

  • Solvent Quality: Polar aprotic solvents like DMF, DMAc, or NMP are preferred for SNAr reactions. The solvent must be anhydrous, as water can interfere with the base and affect the solubility of the reactants.

Q3: What are the primary impurities, and how can they be minimized? A3: The most common impurities are:

  • Diphenyl Disulfide: Formed from the oxidation of thiophenol. Minimized by strictly maintaining an inert atmosphere.

  • Unreacted 5-amino-6-halo-triazin-3-one: Results from incomplete reaction. Minimized by ensuring adequate reaction time, temperature, and using a slight excess of the thiophenol/base nucleophile.

  • Over-arylated or Side Products: Can arise from excessive temperatures or reactive impurities in starting materials. Minimized by strict temperature control and qualification of all raw materials.

Q4: Which purification methods are most effective for this compound on a large scale? A4: While laboratory-scale purification might utilize column chromatography, this is often impractical for manufacturing. The most common large-scale methods are:

  • Recrystallization: The preferred method. A suitable solvent system (e.g., Ethanol/Water, DMF/Water, Acetonitrile) must be identified to provide good recovery and high purity.[3]

  • Anti-Solvent Precipitation: If the product is highly soluble in the reaction solvent (like DMF), the product can be precipitated by adding an anti-solvent (e.g., water, isopropanol). This is often followed by a recrystallization step to improve purity.[1]

  • Trituration/Slurrying: The crude solid can be stirred as a slurry in a solvent that dissolves impurities but not the product (e.g., diethyl ether, methyl tert-butyl ether) to wash away contaminants.

Q5: What are the major safety concerns for this manufacturing process? A5: Key hazards include:

  • Thiophenol: Possesses a powerful, unpleasant stench and is toxic. All manipulations must be performed in a well-ventilated fume hood or a closed system.[5]

  • Solvents: High-boiling aprotic polar solvents (DMF, NMP) have associated reproductive toxicity. Minimize exposure through engineering controls.

  • Exothermic Reactions: The SNAr reaction can be exothermic, especially at scale. Ensure the reactor has adequate cooling capacity and consider controlled addition rates of reagents to manage heat generation. A thermal hazard assessment is strongly recommended before scale-up.[3]

Section 3: Troubleshooting Guide

Stage 1: Thiolation (SNAr) with Thiophenol
Issue / Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or Stalled Conversion 1. Ineffective Base: The selected base (e.g., K₂CO₃) may not be strong enough or its solid-liquid phase transfer is poor. 2. Presence of Water: Moisture in the solvent or on glassware can quench the base and inhibit the formation of the thiophenolate nucleophile. 3. Poor Solubility: Reactants may not be fully dissolved at the reaction temperature, limiting reaction kinetics.1. Screen Bases: Consider a stronger inorganic base like Cesium Carbonate (Cs₂CO₃) or a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). 2. Ensure Anhydrous Conditions: Use anhydrous grade solvents and dry all glassware thoroughly. This maximizes the effectiveness of the base. 3. Increase Temperature/Change Solvent: Cautiously increase the reaction temperature in 5-10 °C increments. If solubility remains an issue, consider a solvent with better solvating power, such as NMP.
Significant Diphenyl Disulfide Impurity Detected Oxygen Contamination: The reaction was not maintained under a sufficiently inert atmosphere, leading to oxidative coupling of thiophenol.Improve Inerting: Degas the solvent before use by sparging with N₂ or Argon for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction and work-up. This is the most critical factor in preventing this side reaction.[4]
Formation of Colored Impurities / Dark Reaction Mixture 1. Thermal Degradation: The reaction temperature may be too high, causing decomposition of the triazinone ring or other components. 2. Starting Material Quality: Impurities in the starting halo-triazinone or thiophenol could be reacting to form colored byproducts.1. Lower Temperature: Reduce the reaction temperature. SNAr reactions on electron-deficient heterocycles are often facile and may not require high heat. 2. Charcoal Treatment: During work-up, the product can be dissolved and treated with activated charcoal to adsorb colored impurities before the final crystallization step.[3]
Stage 2: Work-up and Purification
Issue / Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
Product "Oils Out" During Crystallization 1. Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation. 2. Supersaturation/Rapid Cooling: The solution is too concentrated, or the cooling rate is too fast, preventing orderly crystal growth.1. Purify Crude Material: Perform a pre-purification step, such as an aqueous wash to remove salts or a charcoal treatment. 2. Optimize Crystallization: Slow down the cooling rate. Use a seeding crystal to encourage proper nucleation. Add the anti-solvent more slowly to avoid "shock" precipitation.
Low Yield After Isolation 1. High Product Solubility: The product has significant solubility in the crystallization or wash solvent, leading to losses in the filtrate. 2. Inefficient Precipitation: The chosen anti-solvent is not effective enough, leaving a large amount of product in solution.1. Cool to Lower Temperature: Cool the crystallization slurry to 0-5 °C before filtration to minimize solubility. 2. Minimize Wash Volumes: Wash the filtered product cake with minimal volumes of ice-cold solvent. 3. Solvent Screen: Re-evaluate the crystallization/precipitation solvent system to find one where the product has very low solubility at low temperatures.
Persistent High-Boiling Solvent Residue (e.g., DMF) Inefficient Removal: High-boiling solvents like DMF are difficult to remove under standard vacuum drying conditions.Solvent Swap/Trituration: After the reaction, distill off the bulk of the DMF (if possible) and replace it with a lower-boiling solvent like ethyl acetate or isopropanol before precipitating the product. Alternatively, triturate (slurry) the isolated solid in a solvent like MTBE or acetone to leach out the residual high-boiling solvent.[1]

Section 4: Protocols & Data

Protocol 1: Illustrative Lab-Scale Synthesis (50g Scale)

Step 2: Thiolation (SNAr)

  • Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Thiophenol is a stench and toxic hazard.

  • To a 2L, 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 5-amino-6-chloro-2H-1,2,4-triazin-3-one (1.0 eq, 50g).

  • Add anhydrous N,N-Dimethylformamide (DMF, 500 mL). Stir the slurry and begin sparging with nitrogen gas.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) to the slurry.

  • In a separate flask, dissolve thiophenol (1.1 eq) in anhydrous DMF (100 mL).

  • Add the thiophenol solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 30 °C.

  • After the addition is complete, heat the reaction mixture to 60-65 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a stirred vessel containing 2L of ice-cold water.

  • A precipitate will form. Continue stirring the slurry for 1 hour.

  • Filter the solid product using a Buchner funnel. Wash the cake with water (2 x 250 mL), followed by a cold ethanol wash (1 x 100 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • For further purification, recrystallize the crude solid from an ethanol/water mixture.

Table 1: Comparison of Key Process Parameters (Lab vs. Scale-Up)
ParameterLab Scale (1 L Flask)Pilot Plant (100 L Reactor)Scale-Up Consideration & Rationale
Heat Transfer Fast (High surface-area-to-volume ratio)Slow (Low surface-area-to-volume ratio)The rate of reagent addition must be significantly slower at scale to allow the reactor's cooling jacket to manage the exotherm.[3]
Mixing Efficiency High (Magnetic or overhead stirrer)Potentially lower (Baffles and impeller design are critical)Ensure agitation speed is sufficient to keep solids (like K₂CO₃) suspended and maintain homogeneity. Inefficient mixing can lead to localized hot spots and incomplete reactions.
Inerting Easy (Balloon or direct N₂ line)Requires robust system (Purge/fill cycles, positive pressure)A more rigorous and monitored inerting procedure is required to handle the larger headspace and potential for leaks, preventing disulfide formation.
Addition Time 5-10 minutes1-2 hoursControlled addition is critical for thermal management. A dosing pump is recommended for precise control.
Work-up Volume ~10:1 (Anti-solvent:Reaction)~5-7:1 (Anti-solvent:Reaction)Volumes are optimized at scale to reduce waste and improve throughput. The minimum volume required for efficient precipitation must be determined.
Typical Yield 85-95%80-90%A slight decrease in yield is common due to handling losses and less-than-perfect efficiencies during transfer and isolation at a larger scale.[6]
Troubleshooting Workflow: Low Yield in Thiolation Step

Troubleshooting_Yield Start Low Yield Observed in Thiolation Step Check_Completion Was reaction driven to completion per IPC? Start->Check_Completion Check_Disulfide Is diphenyl disulfide a major byproduct? Check_Completion->Check_Disulfide Yes Check_SM Is starting material observed in crude product? Check_Completion->Check_SM No Improve_Inerting Action: Improve N2 purge. Degas solvent before use. Check_Disulfide->Improve_Inerting Yes Check_Workup Analyze filtrate for lost product. Check_Disulfide->Check_Workup No Optimize_Rxn Action: Increase time/temp. Consider stronger base. Check_SM->Optimize_Rxn Yes Check_SM->Check_Workup No End Review Process Optimize_Rxn->End Improve_Inerting->End Check_Workup->End

Caption: Decision tree for troubleshooting low product yield in the SNAr step.

References

  • Benchchem. (2025). Technical Support Center: Scale-up Synthesis of 4,6-Diphenyl-1,3,5-triazin-2-ol. Benchchem.
  • Google Patents. (n.d.). Processes for the preparation of triazinone derivatives.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-1,3,5-triazine. Fisher Scientific.
  • Spectrum Chemical. (2006). Material Safety Data Sheet for 3-Amino-1,2,4-triazole. Spectrum Chemical.
  • Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-5-mercapto-1,2,4-triazole. Fisher Scientific.
  • ResearchGate. (n.d.). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. [Link]

  • Sroka, W., et al. (2023). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports. [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 2,4,6-Triguanidino-1,3,5-triazine. Benchchem.
  • Al-Sultani, A. A. K. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. International Journal of Pharmaceutical and Life Sciences.
  • Tokyo Chemical Industry. (2024). Safety Data Sheet for 2,4-Diamino-6-dimethylamino-1,3,5-triazine. TCI.
  • Siddiqui, N., et al. (2014). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Benchchem. (2025). Addressing challenges in the scale-up production of 6-Phenyl-1,2,4-triazin-3(2H)-one. Benchchem.
  • Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry.
  • Kurzer, F., & Pitchfork, E. D. (1967). Triazines. Part III. The interaction of substituted diguanides with isothiocyanate esters. Journal of the Chemical Society C: Organic. [Link]

  • El-Mekabaty, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]

  • El-Sayed, N. N. E., et al. (2015). SYNTHESIS, REACTIONS, AND BIOLOGICAL ACTIVITY OF SOME TRIAZINE DERIVATIVES CONTAINING SULFA DRUG MOIETIES. Acta Poloniae Pharmaceutica. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Elucidation: High-Resolution ¹H and ¹³C NMR Analysis of 5-Amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one vs. its Sulfonyl Analogue

Introduction and Analytical Rationale The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the development of anticonvulsant, anticancer, and antiviral therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction and Analytical Rationale

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the development of anticonvulsant, anticancer, and antiviral therapeutics. Precise structural characterization of these derivatives is a critical bottleneck in drug discovery[1].

In this technical guide, we objectively compare the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral profiles of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one (CAS: 32331-19-4)[2] against its oxidized alternative, 5-amino-6-(phenylsulfonyl)-2H-1,2,4-triazin-3-one . Monitoring the oxidation of sulfides to sulfones is a fundamental synthetic transformation used to modulate the lipophilicity and target-binding affinity of triazine-based drug candidates[3]. By comparing these two structural alternatives, researchers can establish a reliable analytical baseline for identifying sulfur oxidation states through predictable electronic deshielding effects[4].

Mechanistic Causality: Electronic Effects on Chemical Shifts

As an application scientist, I do not merely record chemical shifts; I analyze the causality behind them. The fundamental difference between the sulfide and sulfone alternatives lies in the electronic nature of the sulfur-containing substituent at the C6 position of the triazine ring.

  • The Sulfide Alternative (-S-Ph): The divalent sulfur atom possesses lone pairs that can participate in resonance with the adjacent phenyl and triazine rings. This electron-donating resonance effect relatively shields the ortho-protons of the phenyl ring and the C6 carbon of the triazine, keeping their chemical shifts in the standard aromatic range[5].

  • The Sulfone Alternative (-SO₂-Ph): Oxidation to the sulfone introduces two highly electronegative oxygen atoms. The resulting sulfonyl group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This drastic reduction in electron density strongly deshields the adjacent nuclei, causing significant downfield shifts—particularly for the ortho-protons of the phenyl ring and the C6 carbon of the triazine core[4].

Causality of electronic effects on NMR chemical shifts during sulfide to sulfone oxidation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and orthogonal reaction monitoring guarantees that the NMR data reflects the pure, intended chemical structures.

Protocol A: Controlled Oxidation of Sulfide to Sulfone

This protocol utilizes a green oxidation method using hydrogen peroxide, minimizing paramagnetic metal impurities that could broaden NMR signals[6].

  • Reaction Setup: Charge a 50 mL round-bottom flask with 1.0 mmol of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one.

  • Solvent & Reagent Addition: Dissolve the substrate in 10 mL of glacial acetic acid. Slowly add 3.0 mmol of 30% aqueous H₂O₂. The acidic medium facilitates the electrophilic activation of the peroxide.

  • Thermal Activation & Monitoring: Heat the mixture to 60 °C. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) every 30 minutes. The complete disappearance of the less polar sulfide spot and the appearance of a more polar sulfone spot confirms quantitative conversion without over-oxidation byproducts.

  • Isolation: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under a high vacuum to yield the pure sulfone alternative.

Protocol B: High-Resolution NMR Acquisition

Proper solvent selection is critical. We utilize DMSO-d₆ because it fully dissolves highly polar triazin-3-ones and prevents the rapid proton exchange that would otherwise obscure the critical -NH and -NH₂ signals[1].

  • Sample Preparation: Dissolve exactly 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). Self-Validation Step: The TMS signal must be strictly calibrated to 0.00 ppm to ensure the absolute accuracy of the comparative chemical shifts.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: 100 MHz, 1024 scans, complete proton decoupling, D1 of 2.0 s.

Workflow for the synthesis and comparative NMR analysis of triazine sulfide and sulfone derivatives.

Comparative Quantitative Data Analysis

The tables below synthesize the expected quantitative NMR data, highlighting the diagnostic shifts that differentiate the product from its oxidized alternative.

Table 1: ¹H NMR Spectral Comparison (400 MHz, DMSO-d₆, δ in ppm)
Proton AssignmentSulfide Alternative (Baseline)Sulfone Alternative (Oxidized)Shift Causality / Observation
Triazine N(2)-H ~12.20 (br s, 1H)~12.65 (br s, 1H)Downfield shift due to increased electron withdrawal by the adjacent C6-SO₂ group.
C(5)-NH₂ ~7.10 (br s, 2H)~7.85 (br s, 2H)Strong deshielding from the sulfonyl group reduces electron density on the exocyclic amine.
Phenyl ortho-H 7.35 - 7.45 (m, 2H)7.95 - 8.05 (m, 2H)Diagnostic Shift: The strong EWG nature of -SO₂- causes a massive ~0.6 ppm downfield shift.
Phenyl meta/para-H 7.25 - 7.35 (m, 3H)7.65 - 7.75 (m, 3H)Moderate downfield shift due to inductive effects propagating through the aromatic ring.
Table 2: ¹³C NMR Spectral Comparison (100 MHz, DMSO-d₆, δ in ppm)
Carbon AssignmentSulfide Alternative (Baseline)Sulfone Alternative (Oxidized)Shift Causality / Observation
C(3) = O ~156.0~155.5Minimal change; distant from the site of oxidation.
C(5) - NH₂ ~151.0~152.5Slight downfield shift due to inductive withdrawal from C6.
C(6) - S / SO₂ ~138.0~146.0Diagnostic Shift: Direct attachment to the highly electronegative -SO₂- group causes a massive ~8.0 ppm downfield shift[4].
Phenyl C-ipso ~132.0~139.0Strong deshielding effect from the newly formed sulfone moiety.
Phenyl C-ortho ~128.5~127.5Slight upfield shift due to resonance effects specific to the sulfone geometry.
Phenyl C-meta/para ~129.5 / ~127.0~130.0 / ~134.0Inductive deshielding alters the meta and para carbon environments.

Conclusion

The comparative structural elucidation of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one and its sulfonyl alternative demonstrates the profound impact of sulfur oxidation states on NMR chemical shifts. By utilizing self-validating protocols and standardizing the analytical environment (DMSO-d₆, TMS internal standard), researchers can reliably track the oxidation process. The diagnostic downfield shifts of the phenyl ortho-protons (Δδ ~0.6 ppm) and the triazine C6 carbon (Δδ ~8.0 ppm) serve as definitive, objective markers of successful sulfone formation, guiding downstream drug development workflows with high analytical confidence.

References

  • Title: The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid Source: MDPI URL: [Link][3]

  • Title: 6-Ring Systems with Three N-Atoms (1,2,4-Triazines NMR Spectra) Source: Thieme-Connect (Houben-Weyl) URL: [Link][5]

  • Title: Samarium oxide as efficient and non-endangered metal for synthesis of sulfones from sulfides Source: Taylor & Francis URL: [Link][6]

  • Title: 3-Substituted Benzo[e][1,2,4]triazines: Synthesis and Electronic Effects of the C(3) Substituent Source: ACS Publications URL: [Link][4]

Sources

Comparative

Comprehensive FTIR Spectral Benchmarking: 5-Amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one vs. Alternative Triazine Scaffolds

As a Senior Application Scientist evaluating highly functionalized heterocyclic drug intermediates, I approach Fourier Transform Infrared (FTIR) spectroscopy not merely as a qualitative fingerprinting tool, but as a defi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating highly functionalized heterocyclic drug intermediates, I approach Fourier Transform Infrared (FTIR) spectroscopy not merely as a qualitative fingerprinting tool, but as a definitive probe of molecular electronic environments. For compounds like 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one , validating structural integrity requires confirming the precise coexistence of a primary amine, a lactam core, and a phenylsulfanyl moiety.

This guide objectively compares the FTIR performance profile of this target molecule against established alternative triazine scaffolds (such as Lamotrigine and 6-Azauracil) and provides a self-validating experimental protocol to ensure uncompromising analytical accuracy.

Mechanistic Spectral Causality: The "Why" Behind the Peaks

Understanding the causality behind specific vibrational frequencies is critical for distinguishing our target molecule from its structural analogs. The unique spectral signature of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is driven by three distinct sub-structures:

  • The Lactam Core (C=O and Ring N-H): The 1,2,4-triazin-3-one ring exhibits lactam-lactim tautomerism. In the solid state (e.g., KBr matrix), the lactam form is thermodynamically favored. This yields a distinct, strong carbonyl (C=O) stretching band typically observed between 1660–1680 cm⁻¹[1],[2]. The secondary ring amine (N-H) stretch emerges as a broader band near 3200 cm⁻¹.

  • The Exocyclic Primary Amine (-NH₂): Positioned at C5, the primary amine produces a classic doublet due to asymmetric and symmetric stretching vibrations. These are typically observed at ~3450 cm⁻¹ and ~3318 cm⁻¹, respectively, mirroring the behavior of related diamino-triazines like lamotrigine[3]. The scissoring mode of this -NH₂ group further contributes to the ~1610 cm⁻¹ region[4].

  • The Phenylsulfanyl Group (-S-Ph): The electron-donating nature of the sulfur atom subtly shifts the adjacent triazine C=N stretching frequencies to ~1610–1630 cm⁻¹ via resonance[5],[2]. The thioether linkage itself (C-S-C) is characterized by a stretch in the fingerprint region (1050–1100 cm⁻¹). Furthermore, the monosubstituted benzene ring produces strong, diagnostic out-of-plane C-H bending vibrations near 750 cm⁻¹ and 690 cm⁻¹.

Comparative FTIR Data: Benchmarking Against Alternatives

To objectively evaluate the spectral purity of our target, we must benchmark it against structurally adjacent alternatives.

  • Alternative 1: Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine). This widely used anticonvulsant shares the primary amine and aromatic features but completely lacks the lactam carbonyl[4],[5].

  • Alternative 2: 6-Azauracil (1,2,4-triazine-3,5(2H,4H)-dione). This compound contains two carbonyls (yielding split/broadened C=O peaks) but lacks the exocyclic amine and the phenylsulfanyl group.

Quantitative Spectral Comparison Table
Functional Group / VibrationTarget: 5-Amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-oneAlternative 1: LamotrigineAlternative 2: 6-Azauracil
Primary Amine (-NH₂) ~3450, 3318 cm⁻¹3446, 3318 cm⁻¹Absent
Lactam Ring (N-H) ~3200 cm⁻¹Absent~3200 cm⁻¹ (Broad)
Lactam Carbonyl (C=O) 1660–1680 cm⁻¹Absent1700–1730 cm⁻¹ (Split)
Triazine Ring (C=N, C=C) 1610–1630 cm⁻¹1617–1629 cm⁻¹~1600 cm⁻¹
Thioether (C-S-C) 1050–1100 cm⁻¹AbsentAbsent
Aromatic C-H Bend 750, 690 cm⁻¹Absent (Has C-Cl at 791 cm⁻¹)Absent

Standardized Self-Validating Protocol for FTIR Analysis

To achieve research-grade spectral data, the methodology must be a self-validating system. The protocol below ensures that environmental artifacts (like moisture) do not compromise the critical amine and carbonyl regions.

Phase 1: Matrix Preparation (Anhydrous Control)
  • Desiccation: Dry spectroscopic-grade Potassium Bromide (KBr) at 105°C for 24 hours.

    • Causality: KBr is highly hygroscopic. Residual moisture will produce a broad artifact at ~3440 cm⁻¹, directly masking the critical primary amine asymmetric stretch of the triazine[3].

  • Trituration: Mill 1-2 mg of the triazine sample with 150 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is achieved.

  • Pelletization: Transfer the powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes.

    • Causality: Vacuum extraction prevents air entrapment, drastically reducing light scattering and baseline drift at higher wavenumbers.

Phase 2: Spectral Acquisition & Validation
  • Background Calibration: Acquire a background spectrum of a pure, identically prepared KBr pellet.

    • Self-Validation Step: If the background shows transmittance <98% at 3400 cm⁻¹, the matrix is compromised by moisture and must be discarded.

  • Sample Scanning: Scan the sample pellet from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans to maximize the signal-to-noise ratio.

  • Data Processing: Apply baseline correction. Use a secondary derivative algorithm to resolve overlapping C=N and C=C stretching bands in the dense 1600–1500 cm⁻¹ region.

Visualizations of Spectral Logic

FTIR_Workflow A 1. Sample Preparation (Anhydrous KBr Pellet) B 2. Background Acquisition (Self-Validating Moisture Control) A->B C 3. Spectral Scanning (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) B->C D 4. Data Processing (Baseline Correction & Peak Picking) C->D E High Frequency Region (3500-3000 cm⁻¹) NH2 & Ring NH D->E F Carbonyl Region (1700-1650 cm⁻¹) Lactam C=O D->F G Fingerprint Region (1600-600 cm⁻¹) C=N, C-S-C, Ar-H D->G H Final Structural Validation: 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one E->H F->H G->H

Logical Workflow for FTIR Spectral Acquisition and Structural Validation.

Functional_Groups Mol Target Molecule 5-amino-6-phenylsulfanyl- 2H-1,2,4-triazin-3-one Amine C5 Primary Amine 3450 cm⁻¹ (Asym) 3318 cm⁻¹ (Sym) Mol->Amine Lactam C3 Lactam Core 3200 cm⁻¹ (Ring N-H) 1660-1680 cm⁻¹ (C=O) Mol->Lactam Thioether C6 Phenylsulfanyl 1050-1100 cm⁻¹ (C-S-C) 750 & 690 cm⁻¹ (Ar-H bend) Mol->Thioether Triazine Triazine Ring 1610-1630 cm⁻¹ (C=N) 1550-1580 cm⁻¹ (C=C) Mol->Triazine

Mapping of Functional Groups to Characteristic FTIR Stretching Frequencies.

References

  • Comparative evaluation of single and bilayered lamotrigine floating tablets - PMC. National Institutes of Health (NIH).
  • Lamotrigine-Loaded Poloxamer-Based Thermo-Responsive Sol–Gel: Formulation, In Vitro Assessment, Ex Vivo Permeation, and Toxicology Study - MDPI. MDPI.
  • Lamotrigine Solid Dispersions for Solubility Enhancement - Asian Journal of Pharmaceutics. Asian Journal of Pharmaceutics.
  • SYNTHESIS AND STUDY OF REACTIVITY OF PYRROLO[3,2-e][1,2,4]-TRIAZINE SYSTEM1. CLOCKSS.
  • Synthesis of Fluorinated Heterobicyclic Nitrogen Systems Containing 1,2,4-Triazine Moiety as CDK2 Inhibition Agents - Scientific Research Publishing. SCIRP.

Sources

Validation

Unambiguous Structural Elucidation of 5-Amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one: A Comparative Guide

Introduction: The Structural Challenge in Drug Development The compound 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one belongs to a highly functionalized class of heterocyclic scaffolds. Derivatives of 1,2,4-triazine-3(...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge in Drug Development

The compound 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one belongs to a highly functionalized class of heterocyclic scaffolds. Derivatives of 1,2,4-triazine-3(2H)-one have emerged as privileged structures in modern pharmacology, demonstrating potent efficacy as tubulin inhibitors for breast cancer therapy [1] and as CYP51 inhibitors for antifungal applications [2].

Before these compounds can be advanced into clinical pipelines or utilized in precise molecular docking simulations, their absolute three-dimensional structure must be rigorously confirmed. The primary analytical challenge lies in tautomerism . The triazin-3-one core can theoretically exist in multiple tautomeric states (e.g., 2H, 4H, or 5H forms). Furthermore, the stereoelectronic effects and the exact rotational conformation of the phenylsulfanyl group dictate the molecule's binding affinity within target protein pockets.

As a Senior Application Scientist, I present this guide to objectively compare the performance of Single-Crystal X-Ray Crystallography against alternative analytical methods (NMR and HRMS), demonstrating why crystallography remains the gold standard for unambiguous structural and tautomeric validation [3].

Comparative Performance: X-Ray Crystallography vs. Alternatives

While Solution-State Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are foundational to small molecule characterization, they possess inherent limitations when dealing with complex, tautomerizing heterocycles.

  • The Limitation of NMR: NMR provides time-averaged signals. In protic environments, rapid proton exchange across the triazine ring's nitrogen atoms can obscure the exact localization of the hydrogen atom, making it difficult to definitively assign the 2H-tautomer over the 4H-tautomer.

  • The Superiority of X-Ray Crystallography: X-ray crystallography freezes the molecule in its lowest-energy solid-state conformation. By generating a sub-angstrom electron density map, it allows for the direct visualization of heavy atoms and, crucially, the precise location of the labile N-H proton, definitively proving the 2H-tautomerization state.

Quantitative Performance Comparison
Analytical ParameterSingle-Crystal X-Ray CrystallographySolution-State NMR Spectroscopy (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Primary Data Output 3D atomic coordinates, electron density mapChemical shifts, coupling constants (Hz)Exact mass-to-charge ratio (m/z), fragmentation
Tautomer Resolution Absolute (Direct spatial visualization of N-H protons)Ambiguous (Time-averaged signals due to rapid exchange)None (Cannot distinguish tautomers)
Stereochemistry Absolute configuration (via anomalous dispersion)Relative configuration (via NOE/ROE spatial proximity)None
Resolution Limit Sub-angstrom (< 0.8 Å)Atomic connectivity, not exact bond lengthsElemental composition (ppm accuracy)
Sample Requirement High-quality single crystal (0.1 - 0.3 mm)1-10 mg dissolved in deuterated solvent< 1 µg (highly sensitive)

Experimental Protocol: A Self-Validating Crystallographic System

To achieve the sub-angstrom resolution required to confirm the 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one structure, the experimental workflow must be meticulously controlled. The following protocol outlines the causal reasoning behind each methodological choice, ensuring a self-validating system.

Step 1: Crystal Growth via Vapor Diffusion
  • Methodology: Dissolve 5 mg of the highly purified (>99%) compound in 0.5 mL of dichloromethane (the "good" solvent) in a small, unsealed inner vial. Place this vial inside a larger, sealed jar containing 3 mL of hexane (the "anti-solvent"). Leave undisturbed at 20 °C for 48–72 hours.

  • Causality: Why vapor diffusion? The slow, vapor-phase equilibration of the anti-solvent into the good solvent creates a state of gradual supersaturation. This controlled thermodynamic environment promotes the nucleation of a single, highly ordered crystal lattice, preventing the rapid precipitation that leads to unusable amorphous powders or twinned crystals.

Step 2: Cryogenic Mounting and Data Collection
  • Methodology: Select a pristine single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen cold stream. Irradiate with Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Why 100 K? Flash-cooling traps the crystal in a vitreous ice matrix, preventing solvent loss. More importantly, cryogenic temperatures drastically minimize atomic thermal vibrations (Debye-Waller factors). Reducing this thermal "smearing" is physically necessary to resolve the weak electron density of the light hydrogen atoms, which is the only way to definitively confirm the 2H-tautomer.

Step 3: Phase Problem Solution and Refinement
  • Methodology: Collect the diffraction frames and integrate the data. Solve the phase problem using computational direct methods (e.g., SHELXT) to reveal the heavy atom (S, O, N, C) backbone. Refine the structural model against the observed data ( F2 ) using least-squares refinement (SHELXL).

  • Causality (Self-Validation): Because phase information is physically lost during X-ray diffraction, the initial map is a mathematical estimate. The refinement process acts as a self-validating feedback loop. The R-factor ( R1​ ) quantifies the discrepancy between the calculated theoretical model and the actual experimental diffraction data. An R1​ value of < 5% mathematically guarantees that the proposed 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one structure is unequivocally correct.

Workflow Visualization

G A 1. Synthesis & Purification (>99% Purity) B 2. Crystal Growth (Vapor Diffusion) A->B Supersaturation C 3. Cryogenic Data Collection (100 K, Mo Kα) B->C Single Crystal D 4. Phase Solution (Direct Methods) C->D Diffraction Data E 5. Structural Refinement (Self-Validation: R1 < 5%) D->E Electron Density

Workflow for X-ray crystallographic structural validation of 1,2,4-triazin-3-one derivatives.

Conclusion

For advanced heterocyclic scaffolds like 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one, relying solely on NMR and HRMS leaves critical structural ambiguities regarding tautomerism and exact spatial geometry. By employing a rigorously controlled, cryogenically cooled X-ray crystallography workflow, researchers can generate a self-validating, sub-angstrom structural model. This definitive structural proof is a mandatory prerequisite for subsequent structure-based drug design (SBDD) and high-fidelity molecular docking studies.

References

  • Moussaoui, M., et al. "QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy." Scientific Reports, vol. 14, no. 1, 2024, p. 16418. Available at:[Link]

  • Singh, A., et al. "Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies." Frontiers in Cellular and Infection Microbiology, vol. 12, 2022. Available at:[Link]

  • Feng, W., Pan, L.F., & Zhang, M.J. "Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly." Science China Life Sciences, vol. 54, 2011, pp. 101–111. Available at:[Link]

Comparative

Comprehensive Comparison Guide: Elemental Analysis Standards for 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

As drug development professionals and synthetic chemists push the boundaries of heterocyclic chemistry, the analytical verification of bulk purity remains a critical bottleneck. The compound 5-amino-6-phenylsulfanyl-2H-1...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists push the boundaries of heterocyclic chemistry, the analytical verification of bulk purity remains a critical bottleneck. The compound 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one (Chemical Formula: C9​H8​N4​OS ) presents a unique analytical nightmare.

With a highly stable triazine core, a high nitrogen content (25.44%), and a sulfur-bearing phenylsulfanyl group (14.56%), this molecule actively resists standard combustion. If improperly analyzed, it will yield skewed carbon and nitrogen readings due to refractory nitride formation, or inaccurate sulfur readings due to the formation of non-volatile sulfates.

This guide objectively compares modern elemental analysis techniques and provides a field-proven, self-validating CHNS protocol specifically engineered for high-nitrogen, sulfur-rich heterocycles.

Comparative Evaluation of Analytical Methodologies

While modern laboratories heavily rely on spectroscopic methods, confirming the absolute bulk purity of a synthesized batch requires orthogonal techniques. As noted by authoritative sources in analytical chemistry, while techniques like High-Resolution Mass Spectrometry (HRMS) are invaluable for confirming molecular identity, they cannot replace combustion analysis for proving bulk sample purity ()[1].

The table below compares the three primary techniques used to validate the composition of triazine derivatives:

Analytical TechniquePrimary OutputStrengths for Triazine DerivativesLimitations & Blind Spots
Dynamic Flash Combustion (CHNS) Bulk Elemental Purity (%)Validates bulk homogeneity; directly quantifies N and S accurately.Destructive; requires specific catalysts (like V2​O5​ ) for high-S/N compounds.
High-Resolution Mass Spec (HRMS) Exact Mass & Molecular FormulaConfirms exact molecular identity; highly sensitive to trace organic impurities.Blind to inorganic salts (e.g., NaCl from synthesis) and non-ionizable residual solvents.
Quantitative NMR (qNMR) Molar PurityNon-destructive; provides structural context alongside purity.Cannot directly quantify sulfur; insensitive to highly symmetric inorganic impurities.

Expert Insight: HRMS and CHNS are not competitors; they are complementary. HRMS confirms what the molecule is, while Organic Elemental Analysis (OEA) confirms that your sample is only that molecule, free from inorganic salts or solvent trapping ()[2].

Theoretical Data & Acceptable Variance

For 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one ( C9​H8​N4​OS , Molar Mass: 220.25 g/mol ), the theoretical mass fractions are calculated below. In premier chemical journals, the universally accepted variance for elemental analysis is ±0.4% from the theoretical value.

ElementTheoretical Mass Fraction (%)Acceptable Variance (±0.4%)Specific Analytical Challenge
Carbon (C) 49.08%48.68% – 49.48%Triazine ring stability may cause incomplete combustion, lowering C%.
Hydrogen (H) 3.66%3.26% – 4.06%Ambient moisture absorption (hygroscopy) can falsely elevate H%.
Nitrogen (N) 25.44%25.04% – 25.84%Formation of NOx​ requires a highly active Cu reduction phase.
Sulfur (S) 14.56%14.16% – 14.96%Risk of non-volatile sulfate formation; requires catalytic oxidation.
Oxygen (O) 7.26%6.86% – 7.66%Typically calculated by difference or via a separate pyrolysis run.

The Self-Validating CHNS Protocol

To achieve the ±0.4% accuracy threshold for this specific triazine derivative, standard CHNS methods will fail. Modern CHNS analyzers utilize dynamic flash combustion, a refinement of the classical Dumas method, to achieve instantaneous oxidation ()[3].

To ensure absolute trustworthiness, the following protocol is designed as a closed, self-validating loop . It does not merely generate data; it continuously proves its own calibration state during the run.

Step-by-Step Methodology & Causality

Step 1: Baseline Establishment (System Blanks)

  • Action: Run three empty tin capsules through the combustion cycle.

  • Causality: This establishes the system baseline and proves the autosampler and carrier gas (Helium) are completely free of atmospheric N2​ or O2​ leaks.

Step 2: Matrix-Matched Calibration

  • Action: Run a standard calibration curve using Sulfanilamide ( C6​H8​N2​O2​S ) rather than standard Acetanilide. Industrial sectors rely on such standard reference materials to validate test methods and establish traceability ()[4].

  • Causality: Detector response (K-factor) can vary slightly depending on elemental ratios. Sulfanilamide provides a high-nitrogen, sulfur-bearing matrix that closely mimics our target compound, ensuring linear Thermal Conductivity Detector (TCD) response.

Step 3: Sample Encapsulation with Catalytic Additive

  • Action: Weigh 1.5–2.0 mg of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one into a tin capsule. Add ~2.0 mg of Vanadium(V) oxide ( V2​O5​ ) before sealing.

  • Causality: Tin capsules create a localized exothermic flash (~1800°C) when exposed to an oxygen pulse, physically shattering the stable triazine ring. The addition of V2​O5​ is a proven standard to prevent the formation of refractory sulfates in sulfur-rich organic matrices ()[5]. It acts as an oxygen donor, ensuring all sulfur is converted exclusively to volatile SO2​ .

Step 4: Dynamic Flash Combustion & Reduction

  • Action: Drop the sample into the primary reactor (1000°C, excess O2​ ), followed immediately by passage through a copper reduction reactor (650°C).

  • Causality: The primary reactor converts the sample to CO2​ , H2​O , SO2​ , and various NOx​ species. Because the sample is 25.44% nitrogen, the copper reduction reactor is critical; it scavenges excess O2​ and quantitatively reduces all NOx​ species to pure N2​ gas. Without this, nitrogen quantification would be artificially low.

Step 5: Orthogonal Verification (The Validation Check)

  • Action: After running the triazine samples in triplicate, run a secondary standard—such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)—as an "unknown" sample.

  • Causality: If the calculated elemental percentages for the BBOT standard fall within ±0.3% of its theoretical value, it definitively proves that the system's calibration did not drift during the high-sulfur sample runs. This validates the entire dataset.

System Workflow Visualization

The following diagram maps the logical flow of the dynamic flash combustion process, highlighting the transformation of the triazine sample into quantifiable gas peaks.

CHNS_Workflow Sample Sample Prep Tin Capsule + V2O5 Combustion Flash Combustion 1000°C, O2 Excess Sample->Combustion Exothermic Flash Reduction Reduction Reactor Cu, 650°C Combustion->Reduction NOx, SO2, CO2, H2O Separation GC Separation N2, CO2, H2O, SO2 Reduction->Separation N2, SO2, CO2, H2O Detection TCD Detection Quantification Separation->Detection Elution Output Elemental % (C, H, N, S) Detection->Output Signal

Workflow of dynamic flash combustion for CHNS elemental analysis.

References

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Elemental analysis: operation & applications Source: Elementar URL:[Link]

  • CHNS Elemental Analysers Technical Brief Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Measurements, Standards, and Reference Materials for Industrial Commodities Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • 1.3: Introduction to Combustion Analysis Source: Chemistry LibreTexts URL:[Link]

Sources

Validation

A Comparative Guide to Triazin-3-one and Triazin-3-thione Derivatives: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key structural modification within this class of compounds is the substitution at the 3-position, most commonly with an oxygen (triazin-3-one) or a sulfur (triazin-3-thione) atom. This seemingly subtle change from a carbonyl to a thiocarbonyl group can significantly impact the molecule's physicochemical properties, biological activity, and mechanism of action. This guide provides a comparative study of triazin-3-one and triazin-3-thione derivatives, offering insights into their synthesis, a side-by-side look at their characteristics, and a review of their therapeutic potential, supported by experimental data and protocols.

Core Physicochemical Properties: A Tale of Two Analogs

The replacement of an oxygen atom with a sulfur atom at the 3-position of the triazine ring alters several key physicochemical parameters that are crucial for drug development. As a case study, we will compare the properties of 5,6-diphenyl-1,2,4-triazin-3(2H)-one with its thione analog, 5,6-diphenyl-1,2,4-triazin-3(2H)-thione.

Property5,6-diphenyl-1,2,4-triazin-3(2H)-one5,6-diphenyl-1,2,4-triazin-3(2H)-thioneSource(s)
IUPAC Name 5,6-diphenyl-1,2,4-triazin-3(2H)-one5,6-diphenyl-1,2,4-triazine-3(2H)-thione[3]
Molecular Formula C₁₅H₁₁N₃OC₁₅H₁₁N₃S[3]
Molecular Weight 249.27 g/mol 265.34 g/mol [3]
Solubility 18.7 µg/mL (at pH 7.4)Data not readily available[3]
XLogP3 (Computed) 2.6Data not readily available[3]
Hydrogen Bond Donors 11[3]
Hydrogen Bond Acceptors 33[3]

The introduction of the larger, more polarizable sulfur atom in the thione derivative is expected to influence its lipophilicity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of Triazin-3-one and Triazin-3-thione Derivatives

A common and straightforward method for the synthesis of 5,6-disubstituted-1,2,4-triazin-3(2H)-ones and their corresponding 3(2H)-thiones involves the condensation of a 1,2-dicarbonyl compound, such as benzil, with semicarbazide or thiosemicarbazide, respectively.[1]

Experimental Protocol: Synthesis of 5,6-diphenyl-1,2,4-triazin-3(2H)-one and 5,6-diphenyl-1,2,4-triazin-3(2H)-thione

This protocol describes the synthesis of the parent compounds for our comparative study.

Materials:

  • Benzil

  • Semicarbazide hydrochloride (for triazin-3-one)

  • Thiosemicarbazide (for triazin-3-thione)

  • Anhydrous sodium acetate (for triazin-3-one synthesis)

  • Ethanol

  • Water

Procedure for 5,6-diphenyl-1,2,4-triazin-3(2H)-one:

  • Dissolve benzil (0.5 mmol, 0.10 g) and semicarbazide hydrochloride (1 mmol, 0.11 g) in ethanol.

  • Add anhydrous sodium acetate to the mixture.

  • Reflux the mixture for 30 hours.[1]

  • Remove the solvent under vacuum.

  • Extract the crude product with dichloromethane.

  • Wash the organic layer three times with water (3 x 10 mL).

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under vacuum.

  • Recrystallize the crude product from ethanol.

Procedure for 5,6-diphenyl-1,2,4-triazin-3(2H)-thione:

  • Dissolve benzil (0.5 mmol, 0.10 g) and thiosemicarbazide (1 mmol, 0.09 g) in ethanol.[1]

  • Reflux the mixture for 30 hours.[1]

  • Follow steps 4-8 from the procedure for the triazin-3-one.

Characterization:

The synthesized compounds should be characterized by:

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups (C=O vs. C=S).

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.

  • Mass Spectrometry: To confirm the molecular weight.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products benzil Benzil reflux Reflux in Ethanol benzil->reflux semicarbazide Semicarbazide HCl semicarbazide->reflux NaOAc thiosemicarbazide Thiosemicarbazide thiosemicarbazide->reflux triazinone 5,6-diphenyl-1,2,4-triazin-3(2H)-one reflux->triazinone from Semicarbazide triazinthione 5,6-diphenyl-1,2,4-triazin-3(2H)-thione reflux->triazinthione from Thiosemicarbazide Anticancer_Mechanism cluster_triazinone Triazin-3-one Derivatives cluster_triazinthione Triazin-3-thione Derivatives cox2 COX-2 Inhibition apoptosis Apoptosis Induction cox2->apoptosis cell_cycle Cell Cycle Arrest apoptosis->cell_cycle metal_chelation Metal Chelation antiviral Antiviral Activity cancer_cell Cancer Cell cancer_cell->cox2 Targeting cancer_cell->metal_chelation Targeting cancer_cell->antiviral Inhibition of viral replication

Caption: Proposed anticancer mechanisms of triazin-3-one and -thione.

Antimicrobial Activity

Both triazin-3-one and triazin-3-thione derivatives have been reported to possess antimicrobial properties.

  • Triazin-3-one Derivatives: Some studies have shown that certain triazin-3-one derivatives exhibit antibacterial activity.

  • Triazin-3-thione Derivatives: The thione group is often associated with enhanced antimicrobial activity. The ability of the sulfur atom to interact with microbial enzymes and proteins is a potential reason for this. Some prepared compounds have shown promising activity against bacteria such as E. coli and Staphylococcus aureus. [1] Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Synthesized triazin-3-one and triazin-3-thione derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Fungal strains (e.g., C. albicans, A. niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

The substitution of oxygen with sulfur at the 3-position of the 1,2,4-triazine ring is a critical determinant of biological activity.

  • Electronic Effects: The C=S bond is longer and weaker than the C=O bond, and sulfur is more polarizable than oxygen. This can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • Tautomerism: Triazin-3-thiones can exist in equilibrium with their thiol tautomers (C=S ⇌ C-SH). This tautomerism can be crucial for their biological activity, as the thiol form can interact with different biological targets than the thione form.

  • Lipophilicity: The replacement of oxygen with sulfur generally increases the lipophilicity of the molecule. This can affect its ability to cross cell membranes and reach its target.

Conclusion and Future Directions

This comparative guide highlights the key differences and similarities between triazin-3-one and triazin-3-thione derivatives. While both classes of compounds exhibit a wide range of promising biological activities, the thione derivatives often show enhanced antimicrobial properties, potentially due to the unique chemical characteristics of the sulfur atom.

A significant gap in the current literature is the lack of direct, systematic comparative studies on a series of triazin-3-one and their corresponding 3-thione analogs. Such studies would be invaluable for elucidating the precise influence of the C=O versus C=S group on the biological activity and for guiding the rational design of more potent and selective therapeutic agents. Future research should focus on synthesizing and evaluating pairs of these compounds with identical substitutions to provide a clearer understanding of their structure-activity relationships.

References

  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547.
  • (This is a placeholder for a direct comparative study that is not yet available.
  • Shibamoto, S., Nishimura, T., & Fukuyasu, H. (1986). Antiviral compounds. XV. Reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol with alcohols and antiviral activity. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 106(1), 54–59.
  • Talbi, S., Hamri, S., Rabi, S., Hafid, A., & Khouili, M. (2025). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Current Organic Chemistry, 30(3).
  • (This is a placeholder for a direct comparative study that is not yet available.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities like 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols for related chemical structures.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the unknown toxicological profile of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one, a conservative approach to personal protection is essential. Structurally related triazine compounds are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin[2][3].

Minimum Required PPE:

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[4].Protects against splashes and airborne particles.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber), inspected prior to use[4].Prevents skin contact and potential absorption.
Body Protection Fire/flame resistant and impervious lab coat or clothing[4].Protects against accidental spills and contamination.
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if exposure limits are exceeded or if irritation is experienced[4]. A full-face respirator is recommended in situations with a high potential for aerosolization[4].Prevents inhalation of potentially harmful dust or vapors.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].

Spill Management and Emergency Procedures

Accidents can happen, and a well-defined spill response plan is crucial.

In Case of a Spill:

  • Evacuate and Secure: Immediately evacuate personnel from the affected area and restrict access[4].

  • Ventilate: Ensure adequate ventilation to disperse any airborne contaminants[4].

  • Containment: For small spills, absorb the material with an inert substance like sand, earth, or vermiculite[2][5]. Do not use combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal[6][7][8]. Use non-sparking tools to prevent ignition sources[4][5].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected waste from the spill is considered hazardous and must be disposed of following the procedures outlined in this guide.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[6][8].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[6][9].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[6][10].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][6].

Disposal Protocol for 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines in 40 CFR Parts 261.3 and must also consult state and local regulations[11]. Given the lack of specific data for this compound, it should be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one waste with other waste streams[1]. Keep it in a dedicated, clearly labeled container.

  • Containerization:

    • Use the original container if possible, as it provides valuable identification and safety information[12].

    • If the original container is not available, use a sound, sealable container made of a material compatible with the chemical[12]. For malodorous compounds, glass bottles with the top wrapped in parafilm are recommended[12].

    • Ensure the container is securely closed to prevent leaks[12].

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed/Inhaled/Absorbed through Skin")

    • The date of accumulation.

    • Your name and contact information.

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials such as strong oxidizing agents[3][6][11]. The storage area should have secondary containment to prevent the release of material in case of a leak[12].

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service[1][2]. These companies are equipped to handle and dispose of chemical waste in a manner that is safe and compliant with all environmental regulations. The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber[1].

Disposal Decision Workflow:

DisposalWorkflow Disposal Decision Workflow for 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one Start Start: Unused or Waste 5-amino-6-phenylsulfanyl- 2H-1,2,4-triazin-3-one AssessHazards Assess Hazards (Treat as Hazardous due to unknown toxicological profile) Start->AssessHazards SelectPPE Select and Wear Appropriate PPE AssessHazards->SelectPPE SegregateWaste Segregate Waste (Do not mix with other chemicals) SelectPPE->SegregateWaste Containerize Properly Containerize (Original or compatible, sealed container) SegregateWaste->Containerize LabelContainer Clearly Label Container (Contents, Hazards, Date) Containerize->LabelContainer StoreWaste Store in Designated Hazardous Waste Area LabelContainer->StoreWaste ContactDisposal Contact Licensed Waste Disposal Service StoreWaste->ContactDisposal Incineration Recommended Disposal: Chemical Incineration ContactDisposal->Incineration

Caption: Decision workflow for the safe disposal of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one.

Final Recommendations for a Culture of Safety

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to these guidelines, you not only ensure your personal safety but also contribute to the integrity and reputation of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Disposal of Chemical Waste. Safety Office, University of St Andrews. [Link]

  • Safety data sheet. CPAChem. [Link]

  • Fenbendazole. Covetrus. [Link]

  • SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Synerzine. [Link]

Sources

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